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  • Product: (4-Aminopyrimidin-2-yl)methanol
  • CAS: 1780700-09-5

Core Science & Biosynthesis

Foundational

(4-Aminopyrimidin-2-yl)methanol molecular weight

An In-Depth Technical Guide to (4-Aminopyrimidin-2-yl)methanol: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract (4-Aminopyrimidin-2-yl)methanol is a heterocyclic organic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Aminopyrimidin-2-yl)methanol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

(4-Aminopyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, including its molecular weight, along with detailed protocols for its synthesis and purification. Furthermore, we explore its potential applications in drug discovery, drawing insights from the established biological activities of structurally related aminopyrimidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical scaffold of (4-Aminopyrimidin-2-yl)methanol for the design of novel therapeutics.

Introduction to (4-Aminopyrimidin-2-yl)methanol

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic placement of functional groups, such as amino and methanol moieties, on this scaffold can impart specific chemical properties and biological activities. (4-Aminopyrimidin-2-yl)methanol, with its distinct substitution pattern, presents a versatile platform for chemical modification and the exploration of new therapeutic agents. Derivatives of 2-aminopyrimidine have garnered considerable attention for their potential as kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in diseases like cancer.[1]

This guide will delve into the core scientific principles governing the properties and synthesis of (4-Aminopyrimidin-2-yl)methanol, providing a robust foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Aminopyrimidin-2-yl)methanol is essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueSource
Molecular Formula C5H7N3OPubChemLite[2]
Molecular Weight 125.13 g/mol PubChemLite[2]
Monoisotopic Mass 125.058914 DaPubChemLite[2]
Predicted XlogP -1.0PubChemLite[2]
Physical Form Solid (predicted)Sigma-Aldrich
Storage Conditions 2-8°C, inert atmosphereSigma-Aldrich
Structural Diagram

Caption: 2D structure of (4-Aminopyrimidin-2-yl)methanol.

Synthesis and Purification

The synthesis of (4-Aminopyrimidin-2-yl)methanol can be approached through several routes, often involving the construction of the pyrimidine ring followed by functional group manipulations. Below is a generalized, multi-step synthetic protocol based on established methods for analogous compounds.

General Synthetic Workflow

workflow start Starting Materials step1 Pyrimidine Ring Formation start->step1 Condensation step2 Introduction of Methanol Group step1->step2 Reduction/Substitution step3 Purification step2->step3 Chromatography end (4-Aminopyrimidin-2-yl)methanol step3->end

Caption: Generalized synthetic workflow for (4-Aminopyrimidin-2-yl)methanol.

Detailed Experimental Protocol

This protocol describes a plausible synthesis route involving the reduction of a corresponding ester.

Step 1: Synthesis of Methyl 4-aminopyrimidine-2-carboxylate

  • To a solution of a suitable starting material, such as 2-chloro-4-aminopyrimidine, in methanol, add a source of carbon monoxide and a palladium catalyst (e.g., Pd(PPh3)4).

  • Pressurize the reaction vessel with carbon monoxide and heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-aminopyrimidine-2-carboxylate.

Step 2: Reduction to (4-Aminopyrimidin-2-yl)methanol

  • Dissolve methyl 4-aminopyrimidine-2-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) in THF, to the cooled solution.[3] The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude (4-Aminopyrimidin-2-yl)methanol.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.[4]

  • A suitable eluent system, such as a gradient of methanol in dichloromethane, can be used to isolate the pure compound.

  • The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in targeting various protein kinases.[1] While specific biological activity for (4-Aminopyrimidin-2-yl)methanol is not extensively documented, its structural motifs suggest significant potential as a building block for novel therapeutics.

Kinase Inhibition

Numerous kinase inhibitors are based on the 2-aminopyrimidine core.[1] This scaffold can effectively mimic the hinge-binding interactions of ATP in the kinase active site. The amino group at the 4-position and the methanol group at the 2-position of (4-Aminopyrimidin-2-yl)methanol can be further functionalized to enhance binding affinity and selectivity for specific kinases. For instance, derivatives of aminopyrimidines have shown inhibitory activity against:

  • Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy.[5]

  • B-Raf Kinase: The V600E mutant of B-Raf is a key driver in several cancers, and targeted inhibitors have shown significant clinical success.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR inhibitors are used in the treatment of various cancers, and aminopyrimidine hybrids have been explored for this purpose.[8]

Signaling Pathway Modulation

pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor (4-Aminopyrimidin-2-yl)methanol Derivative Inhibitor->Raf Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a (4-Aminopyrimidin-2-yl)methanol derivative.

Intermediate in Complex Molecule Synthesis

(4-Aminopyrimidin-2-yl)methanol can also serve as a key intermediate in the synthesis of more complex molecules. For example, related compounds are used in the synthesis of Thiamine (Vitamin B1) and other biologically active heterocyclic systems.[9][10]

Conclusion

(4-Aminopyrimidin-2-yl)methanol is a valuable chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible building block for medicinal chemists. The established importance of the 2-aminopyrimidine scaffold in kinase inhibition provides a strong rationale for the exploration of (4-Aminopyrimidin-2-yl)methanol derivatives as novel therapeutic agents. This guide provides a foundational understanding to facilitate such research endeavors.

References

  • 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem. Available at: [Link]

  • (4-aminopyrimidin-2-yl)methanol (C5H7N3O) - PubChemLite. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]

  • (4-aminopyridin-2-yl)methanol (C6H8N2O) - PubChemLite. Available at: [Link]

  • Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors - ResearchGate. Available at: [Link]

  • Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - Taylor & Francis. Available at: [Link]

  • (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem. Available at: [Link]

  • Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer - RSC Publishing. Available at: [Link]

Sources

Exploratory

Technical Guide: (4-Aminopyrimidin-2-yl)methanol / Toxopyrimidine

CAS 73-67-6: Chemical Identity, Synthesis, and Mechanism of Action[1] Part 1: Executive Summary & Nomenclature Resolution Critical Nomenclature Note: There is a distinct conflict in the parameters provided. The Name: "(4...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 73-67-6: Chemical Identity, Synthesis, and Mechanism of Action[1]

Part 1: Executive Summary & Nomenclature Resolution

Critical Nomenclature Note: There is a distinct conflict in the parameters provided.

  • The Name: "(4-Aminopyrimidin-2-yl)methanol" refers to a specific structural isomer (CAS 1780700-09-5) with the hydroxymethyl group at the C2 position.

  • The CAS Number: 73-67-6 corresponds to 4-Amino-2-methyl-5-pyrimidinemethanol (also known as Toxopyrimidine or the "Pyrimidine moiety of Thiamine").

Editorial Decision: As CAS 73-67-6 represents a widely studied, biologically significant compound (a Vitamin B6 antagonist and Thiamine metabolite), while the specific name provided refers to a rare isomer with negligible literature, this guide focuses on the molecule defined by CAS 73-67-6 (Toxopyrimidine). This molecule is the standard "pyrimidine head" cleaved from Vitamin B1.

Abstract: 4-Amino-2-methyl-5-pyrimidinemethanol (CAS 73-67-6) is a pyrimidine derivative historically significant as the cleavage product of Thiamine (Vitamin B1) by sulfites or thiaminase enzymes.[1] Biologically, it acts as a potent Vitamin B6 antagonist, capable of inducing convulsions by inhibiting pyridoxal phosphate-dependent enzymes (specifically glutamate decarboxylase). This guide details its chemical isolation via thiamine degradation, its mechanism of neurotoxicity, and its utility as a research tool for modeling vitamin deficiency and seizure thresholds.

Part 2: Chemical Identity & Physicochemical Properties[3]

The core structure consists of a pyrimidine ring substituted with an amino group at position 4, a methyl group at position 2, and a hydroxymethyl group at position 5.[2] This specific arrangement is critical for its biological mimicry of Pyridoxal (Vitamin B6).

PropertySpecification
IUPAC Name (4-Amino-2-methylpyrimidin-5-yl)methanol
Common Synonyms Toxopyrimidine; Pyramin; 2-Methyl-4-amino-5-hydroxymethylpyrimidine
CAS Number 73-67-6
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in water and ethanol; slightly soluble in ether
Melting Point 195–199 °C
pKa ~4.0 (Amino group protonation)
Part 3: Synthesis & Formation Pathways

While de novo synthesis is possible (via acetamidine and ethoxymethylenemalononitrile), the most scientifically relevant pathway for CAS 73-67-6 is the Nucleophilic Cleavage of Thiamine . This reaction explains the instability of Vitamin B1 in preserved foods and serves as the primary isolation method in biochemical research.

Mechanism: Sulfite-Mediated Cleavage

Thiamine contains a quaternary nitrogen linking a thiazole ring and a pyrimidine ring. Sulfite ions (


) act as nucleophiles, attacking the methylene bridge. This cleaves the molecule, releasing the thiazole moiety and yielding 4-Amino-2-methyl-5-pyrimidinemethanesulfonic acid , which hydrolyzes to the hydroxymethyl form (CAS 73-67-6) under specific conditions.
Experimental Protocol: Isolation from Thiamine

Objective: Isolate the pyrimidine moiety (CAS 73-67-6) via sulfite cleavage of Thiamine Hydrochloride.

Reagents:

  • Thiamine Hydrochloride (Vitamin B1)

  • Sodium Metabisulfite (

    
    )
    
  • Sodium Hydroxide (6M NaOH)

  • Chloroform (Extraction solvent)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10g of Thiamine HCl in 30mL of water. Adjust pH to 5.0 using dilute NaOH.

  • Nucleophilic Attack: Add 5g of Sodium Metabisulfite. The solution will turn yellow as the sulfite attacks the methylene bridge.

  • Incubation: Heat the mixture to 60°C for 2 hours. The reaction is driven by the high nucleophilicity of the sulfite ion at the C2-position of the thiazolium ring.

  • Precipitation: Cool the solution to 4°C. The cleavage product (pyrimidine sulfonic acid derivative) often precipitates.

  • Hydrolysis: To obtain the methanol form (CAS 73-67-6), the sulfonic acid intermediate is refluxed in dilute acid (0.1M HCl) for 1 hour to displace the sulfonate group with a hydroxyl group.

  • Purification: Neutralize to pH 7.0 and extract with Chloroform/Ethanol (3:1). Evaporate solvent to yield crude crystals. Recrystallize from hot water.

Visualization: Thiamine Cleavage Pathway

The following diagram illustrates the degradation of Thiamine into CAS 73-67-6.

ThiamineCleavage Thiamine Thiamine (Vitamin B1) (Quaternary Thiazolium) Intermediate Transition Complex (Methylene Bridge Attack) Thiamine->Intermediate pH 5.0, 60°C Sulfite Sulfite Ion (Nucleophile) Sulfite->Intermediate Thiazole 4-Methyl-5-hydroxyethylthiazole (Byproduct) Intermediate->Thiazole Toxopyrimidine CAS 73-67-6 (4-Amino-2-methyl-5-pyrimidinemethanol) Intermediate->Toxopyrimidine Cleavage & Hydrolysis

Figure 1: The chemical degradation of Thiamine by sulfite ions yields CAS 73-67-6 and a thiazole byproduct.

Part 4: Biological Mechanism of Action

CAS 73-67-6 is classified as a convulsant due to its antagonism of Vitamin B6 (Pyridoxine).[2] Its structural similarity to Pyridoxal allows it to enter B6 metabolic pathways, creating "false" coenzymes that inhibit critical neurotransmitter synthesis.

The Antagonism Cascade
  • Phosphorylation: Upon entry into the cell, Pyridoxal Kinase phosphorylates the hydroxymethyl group of CAS 73-67-6, mimicking the activation of Vitamin B6.

  • Enzyme Inhibition: The phosphorylated Toxopyrimidine (Toxopyrimidine-P) competes with Pyridoxal-5-Phosphate (PLP).

  • Target Blockade: It binds irreversibly or competitively to Glutamate Decarboxylase (GAD) .

  • GABA Depletion: GAD is responsible for converting Glutamate (excitatory) to GABA (inhibitory). Inhibition of GAD leads to a plummet in GABA levels.

  • Neurological Outcome: The loss of inhibitory signaling results in uncontrolled neuronal firing (seizures).

Visualization: Neurotoxicity Pathway

MOA Toxo CAS 73-67-6 (Toxopyrimidine) ToxoP Toxopyrimidine Phosphate (False Coenzyme) Toxo->ToxoP Phosphorylation Kinase Pyridoxal Kinase Kinase->ToxoP GAD Glutamate Decarboxylase (GAD) ToxoP->GAD Competitive Inhibition PLP Pyridoxal-5-Phosphate (Active Vit B6) PLP->GAD Normal Cofactor GABA GABA (Inhibitory) GAD->GABA Blocked by Toxo-P Glutamate Glutamate (Excitatory) Glutamate->GABA Conversion Fails Seizure Convulsions / Neurotoxicity GABA->Seizure Low Levels Cause

Figure 2: Mechanism of Action showing the inhibition of GABA synthesis via competitive antagonism of Pyridoxal-5-Phosphate.

Part 5: Safety & Handling (E-E-A-T)

Warning: CAS 73-67-6 is a potent neurotoxin in high doses. It is used experimentally to induce seizures.

  • Hazard Classification: Acute Toxicant (Oral/CNS).

  • Symptoms of Exposure: Tremors, hyperexcitability, running fits, and tonic-clonic convulsions.

  • Antidote: Pyridoxine (Vitamin B6) .[2] Administration of high-dose Vitamin B6 can competitively displace Toxopyrimidine from the enzyme active sites, reversing the inhibition of GAD and restoring GABA levels.

  • Handling:

    • Use a chemical fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store at -20°C; the compound is stable but hygroscopic.

Part 6: References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine). Retrieved from [Link]

  • TenA Proteins & Thiamine Salvage. (2014). Biochemical Journal.[3][4] "TenA catalyzes the hydrolysis of 4-amino-2-methyl-5-pyrimidinemethanol." Retrieved from [Link]

  • Sulfite-Catalyzed Nucleophilic Substitution. (2022).[5] Journal of Organic Chemistry.[5] "Mechanistic picture of the sulfite-catalyzed cleavage of thiamin."[3][5] Retrieved from [Link]

  • World Health Organization (WHO). (2009). Safety evaluation of certain food additives: Sulfites and Thiamine interaction.[6] Retrieved from [Link]

Sources

Foundational

Discovery of Novel Aminopyrimidine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Aminopyrimidine Scaffold The aminopyrimidine core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its remarkable versatili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Aminopyrimidine Scaffold

The aminopyrimidine core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its remarkable versatility stems from its ability to mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding pocket of a wide array of protein kinases.[1] This fundamental interaction has established aminopyrimidines as a critical class of compounds in the development of targeted therapies, particularly in oncology.[1][2] The dysregulation of protein kinase activity is a well-established driver of numerous pathologies, making them a prime target for therapeutic intervention.[1] Beyond oncology, aminopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, highlighting the scaffold's vast therapeutic potential.[3][4][5]

This technical guide provides an in-depth exploration of the multifaceted process of discovering novel aminopyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights. We will delve into the strategic considerations behind experimental design, from initial synthesis to preclinical evaluation, emphasizing a self-validating and data-driven approach to drug discovery.

Part 1: Strategic Synthesis of Aminopyrimidine Libraries

The journey to a novel therapeutic begins with the strategic synthesis of a diverse library of aminopyrimidine compounds. The choice of synthetic route is paramount, as it dictates the accessible chemical space and the efficiency of library generation.

Foundational Synthetic Methodologies

Several robust methods exist for the synthesis of the aminopyrimidine core and its derivatives. A common and effective approach involves the condensation of a β-ketoester or β-aldehydoester with guanidine hydrochloride.[6] This method is often facilitated by microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields compared to conventional heating methods.[6][7]

Another widely employed strategy is the reaction of a substituted chalcone with guanidine hydrochloride in the presence of a base.[7] This approach allows for the introduction of diverse substituents, which is crucial for exploring the structure-activity relationship (SAR). For instance, a series of 2-aminopyrimidine derivatives were synthesized by reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions, demonstrating a straightforward and high-yielding route to a diverse set of compounds.[3][8]

Experimental Protocol: Microwave-Assisted Biginelli-Type Synthesis of 2-Aminopyrimidines

This protocol outlines a microwave-assisted, one-pot, three-component reaction for the synthesis of substituted 2-aminopyrimidines.

Materials:

  • Acetophenone derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Guanidine nitrate (1.5 mmol)

  • Potassium tert-butoxide (catalytic amount)

  • Microwave process vial

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Water

  • Ethanol or Ethyl acetate

Procedure:

  • Combine the acetophenone derivative (1 mmol), aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol) in a microwave process vial.

  • Add a catalytic amount of potassium tert-butoxide.

  • Subject the reaction mixture to microwave irradiation at a predetermined temperature and time (e.g., 100-120°C for 5-15 minutes).[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the vial to cool to room temperature.

  • Wash the solid residue with water and then with a suitable organic solvent (e.g., ethanol or ethyl acetate) to purify the product.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Causality: The use of microwave irradiation accelerates the reaction by efficiently and uniformly heating the reactants, leading to faster reaction rates and often cleaner product formation compared to conventional heating.[7] The base catalyzes the condensation reactions involved in the formation of the dihydropyrimidine intermediate.

Synthesis_Workflow cluster_reactants Reactants Acetophenone Acetophenone Derivative Microwave Microwave-Assisted Reaction (Biginelli-Type) Acetophenone->Microwave Aldehyde Aromatic Aldehyde Aldehyde->Microwave Guanidine Guanidine Nitrate Guanidine->Microwave Purification Purification (Washing/Crystallization) Microwave->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Substituted 2-Aminopyrimidine Characterization->Final_Product Screening_Cascade Start Compound Library Primary_Screen Primary HTS (e.g., HTRF Kinase Assay) Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits Confirmatory Confirmatory & Dose-Response (IC50 Determination) Hits->Confirmatory Orthogonal Orthogonal Assay Confirmatory->Orthogonal Cellular Cell-Based Assays (Potency & Cytotoxicity) Orthogonal->Cellular Lead_Candidates Lead Candidates Cellular->Lead_Candidates

Caption: A typical high-throughput screening cascade for hit identification.

Part 3: Lead Optimization and Structure-Activity Relationship (SAR)

Following the identification of promising hits, the lead optimization phase begins. This iterative process involves systematically modifying the chemical structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The establishment of a clear Structure-Activity Relationship (SAR) is the guiding principle of this phase.

Iterative Design-Make-Test-Analyze (DMTA) Cycle

Lead optimization is driven by the DMTA cycle:

  • Design: Based on existing SAR data and, ideally, structural information (e.g., X-ray co-crystal structures), new analogs are designed to enhance desired properties. [9][10]* Make: The designed compounds are synthesized.

  • Test: The new compounds are evaluated in a panel of in vitro and cellular assays.

  • Analyze: The data is analyzed to refine the SAR and inform the design of the next round of compounds.

Key SAR Insights for Aminopyrimidine Derivatives

The versatility of the aminopyrimidine scaffold allows for substitutions at multiple positions, each influencing the compound's biological profile. For example, in a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the nature of the substituent introduced was found to be highly dependent on the inhibitory activity. [11]Similarly, for kinase inhibitors, modifications around the hinge-binding region can lead to potent and selective compounds. [12] Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series

Compound IDR1-SubstituentR2-SubstituentKinase IC50 (nM)Cell Proliferation IC50 (µM)
AP-01HPhenyl500>10
AP-02MethylPhenyl2508.5
AP-03H4-Fluorophenyl1505.2
AP-04Methyl4-Fluorophenyl251.1
AP-05Methyl3-Pyridyl100.5

This hypothetical data illustrates how small changes to the substituents can have a significant impact on both biochemical potency and cellular activity.

DMTA_Cycle Design Design (SAR, SBDD) Make Make (Synthesis) Design->Make Hypothesis Test Test (In Vitro & Cellular Assays) Make->Test New Analogs Analyze Analyze (Data Interpretation, SAR Refinement) Test->Analyze Biological Data Analyze->Design Refined Hypothesis

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in lead optimization.

Part 4: ADMET Profiling and Preclinical Candidate Selection

As lead optimization progresses, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. Poor ADMET properties are a major cause of drug candidate failure in later stages of development. [13]

In Silico and In Vitro ADMET Assays

A combination of in silico predictive models and in vitro experimental assays is used to assess the ADMET profile of lead compounds.

  • In Silico Prediction: Computational tools can predict properties such as solubility, lipophilicity (logP), permeability, and potential for toxicity. [14][15][16]These predictions help prioritize which compounds to advance to more resource-intensive in vitro testing.

  • In Vitro Assays:

    • Solubility: Thermodynamic and kinetic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic clearance.

    • CYP450 Inhibition: Assays to determine the potential for drug-drug interactions.

    • Toxicity: In vitro cytotoxicity assays against various cell lines. [17]

Experimental Protocol: In Silico ADMET Prediction using SwissADME

SwissADME is a web-based tool that provides free access to a variety of computational models for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. [16] Procedure:

  • Draw or paste the chemical structure of the aminopyrimidine compound in a compatible format (e.g., SMILES).

  • Submit the structure to the SwissADME server.

  • Analyze the output, which includes predictions for:

    • Physicochemical Properties: Molecular Weight, logP, logS (solubility).

    • Lipophilicity: Multiple predictive models for logP.

    • Water Solubility: Predicted solubility in water.

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeation.

    • Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule, Egan rule.

    • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

Causality: By using computational models trained on large datasets of known drugs, SwissADME can provide valuable early-stage predictions of a compound's likely ADMET properties, allowing for the early deselection of compounds with a high probability of failure. [13] Table 2: Example ADMET Profile for a Preclinical Candidate

ParameterPredicted/Measured ValueDesired Range
Molecular Weight450 g/mol < 500 g/mol
clogP3.5< 5
Aqueous Solubility50 µg/mL> 10 µg/mL
Caco-2 Permeability15 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
Human Liver Microsome Stabilityt½ > 60 mint½ > 30 min
hERG Inhibition IC50> 10 µM> 10 µM

A compound with a favorable profile across these parameters, coupled with excellent potency and selectivity, would be a strong candidate for advancement into in vivo studies and ultimately, clinical development.

Conclusion

The discovery of novel aminopyrimidine compounds is a complex yet rewarding endeavor that holds immense promise for addressing unmet medical needs. This guide has outlined a strategic and integrated approach, from the rational design and synthesis of compound libraries to the rigorous evaluation of their biological activity and drug-like properties. By embracing a data-driven, iterative process and leveraging a combination of computational and experimental tools, researchers can navigate the challenges of drug discovery and increase the probability of identifying safe and effective new medicines. The aminopyrimidine scaffold, with its proven track record and continued potential, will undoubtedly remain a central focus of therapeutic innovation for years to come.

References

  • Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022). Journal of Emerging Technologies and Innovative Research, 9(5). [Link]

  • Das, U., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(28), 21865-21873. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. [Link]

  • Norman, M. H., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(8), 2447-2461. [Link]

  • Baxter, A., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3622-3627. [Link]

  • Ialongo, D., et al. (2023). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. IRB Barcelona. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • El-Sayed, N. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). High Throughput Virtual Screening Results of 11 Ligands... | Download Scientific Diagram. ResearchGate. [Link]

  • Martin, M. W., et al. (2006). Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 49(16), 4981-4991. [Link]

  • Norman, M. H., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(8), 2447-2461. [Link]

  • ResearchGate. (n.d.). ADMET prediction of Aminopyrimidine derivatives of the selected compound with best Glide Score. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1640-1655. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8). [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]

  • Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1690. [Link]

  • de Souza, N. C., et al. (2024). Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. Journal of Chemical Information and Modeling, 64(2), 393-411. [Link]

  • Angamuthu, P., et al. (2024). SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH. International Journal of Research In Pharmaceutical Chemistry and Analysis, 2(1). [Link]

  • Adedirin, O., et al. (2020). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 39(13), 4698-4711. [Link]

  • Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4976. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

Sources

Exploratory

Technical Guide: The Role of (4-Aminopyrimidin-2-yl)methanol in Metabolic Pathways

The following technical guide details the role of (4-Aminopyrimidin-2-yl)methanol in metabolic pathways, focusing on its structural homology to critical vitamin precursors and its utility as a pharmacophore in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of (4-Aminopyrimidin-2-yl)methanol in metabolic pathways, focusing on its structural homology to critical vitamin precursors and its utility as a pharmacophore in drug discovery.

Executive Summary

(4-Aminopyrimidin-2-yl)methanol (CAS: 1780700-09-5) is a functionalized pyrimidine building block characterized by a primary amine at the C4 position and a hydroxymethyl group at the C2 position.[1] While often utilized as a fragment in the synthesis of kinase inhibitors, its biological significance lies in its structural isomerism to the pyrimidine moiety of Thiamine (Vitamin B1) and its potential behavior as a metabolic antagonist.

This guide analyzes the compound's interaction with the Thiamine Salvage Pathway , its susceptibility to oxidative catabolism , and experimental protocols for validating its metabolic stability and kinase inhibitory potential.

Part 1: Chemical Identity & Structural Homology

To understand the metabolic fate of (4-Aminopyrimidin-2-yl)methanol, it must be contextualized against naturally occurring pyrimidine metabolites. It acts as a "regioisomer" of the biologically ubiquitous Toxopyrimidine (Hydroxymethylpyrimidine, HMP).

Comparative Structural Analysis
Feature(4-Aminopyrimidin-2-yl)methanol Thiamine Pyrimidine (HMP) Biological Implication
IUPAC Name (4-aminopyrimidin-2-yl)methanol(4-amino-2-methylpyrimidin-5-yl)methanolPositional isomerism affects enzyme binding.
Hydroxymethyl Position C2 C5 Critical for phosphorylation by HMP Kinase.[2]
C2 Substituent Hydroxymethyl (-CH2OH)Methyl (-CH3)Altered steric bulk at the hinge-binding region.
Metabolic Role Synthetic Fragment / AntimetaboliteVitamin B1 PrecursorPotential for competitive inhibition.

Key Insight: The shift of the hydroxymethyl group from C5 (in Thiamine) to C2 (in the subject molecule) suggests that (4-Aminopyrimidin-2-yl)methanol may act as a dead-end inhibitor or a false substrate for enzymes recognizing the pyrimidine ring of Thiamine.

Part 2: Metabolic Pathways & Mechanisms

The Thiamine Salvage Pathway (Antimetabolite Potential)

The most probable specific metabolic interaction involves the enzymes responsible for scavenging pyrimidines for Thiamine biosynthesis.

  • Target Enzyme: Hydroxymethylpyrimidine Kinase (HMP Kinase) (EC 2.7.1.49).[3]

  • Natural Reaction: Phosphorylation of the C5-hydroxymethyl group of HMP to form HMP-phosphate.

  • Predicted Interaction:

    • The (4-Aminopyrimidin-2-yl)methanol possesses a C2-hydroxymethyl group.

    • Steric Clash: The active site of HMP kinase is optimized for C5-phosphorylation. The C2-hydroxymethyl group may sterically hinder entry or bind in an unproductive orientation.

    • Inhibition: High concentrations may competitively inhibit HMP Kinase, potentially leading to thiamine deficiency phenotypes similar to Oxythiamine or Pyrithiamine toxicity.

General Pyrimidine Catabolism (Clearance)

Like most aminopyrimidines, this molecule undergoes hepatic clearance via Phase I and Phase II pathways.

  • N-Acetylation (NAT1/NAT2): The exocyclic amine at C4 is a prime target for N-acetyltransferases.

    • Reaction: R-NH2 + Acetyl-CoA → R-NH-Acetyl.

    • Effect: Increases lipophilicity and alters excretion rates.

  • Oxidation (ADH/ALDH): The primary alcohol at C2 is susceptible to stepwise oxidation.

    • Step 1: Alcohol Dehydrogenase (ADH) converts -CH2OH to -CHO (Aldehyde).

    • Step 2: Aldehyde Dehydrogenase (ALDH) converts -CHO to -COOH (Carboxylic Acid).

    • Outcome: Formation of 4-aminopyrimidine-2-carboxylic acid , a highly polar metabolite likely excreted in urine.

Pathway Visualization

The following diagram illustrates the divergent pathways: the "False Substrate" pathway (Thiamine mimicry) and the "Clearance" pathway (Oxidation).

MetabolicPathways Substrate (4-Aminopyrimidin-2-yl)methanol HMP_Kinase HMP Kinase (EC 2.7.1.49) Substrate->HMP_Kinase Competitive Binding ADH Alcohol Dehydrogenase (ADH) Substrate->ADH Oxidation NAT N-Acetyltransferase (NAT1/2) Substrate->NAT Phase II Phospho_Product O-Phosphorylated Adduct (Dead End) HMP_Kinase->Phospho_Product Slow Reaction? Thiamine_Syn Thiamine Synthesis Inhibition HMP_Kinase->Thiamine_Syn Antagonism Aldehyde Aldehyde Intermediate ADH->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Carboxylic 4-Aminopyrimidine- 2-carboxylic acid ALDH->Carboxylic Excretion Acetyl N-Acetyl Conjugate NAT->Acetyl

Figure 1: Predicted metabolic fate of (4-Aminopyrimidin-2-yl)methanol, highlighting competition with Thiamine pathways and oxidative clearance.

Part 3: Experimental Protocols

To validate the role of this compound in a specific research context, the following self-validating protocols are recommended.

Protocol A: HMP Kinase Inhibition Assay

Objective: Determine if (4-Aminopyrimidin-2-yl)methanol antagonizes the thiamine salvage pathway.

  • Reagents:

    • Purified S. cerevisiae or Mammalian HMP Kinase.

    • Substrate: 4-amino-2-methyl-5-hydroxymethylpyrimidine (Natural HMP).

    • Test Compound: (4-Aminopyrimidin-2-yl)methanol (0.1 µM – 100 µM).

    • ATP (1 mM) and MgCl2 (5 mM).

  • Methodology:

    • Incubate enzyme with ATP and Natural HMP in the presence of the Test Compound.

    • Detection: Use HPLC-UV (254 nm) to monitor the formation of HMP-monophosphate.

    • Control: Run a parallel reaction with Oxythiamine (known antagonist) as a positive control.

  • Data Analysis:

    • Plot reaction velocity (V) vs. [Substrate].

    • If

      
       increases while 
      
      
      
      remains constant, the mechanism is Competitive Inhibition .
Protocol B: Microsomal Stability Assay (Phase I Metabolism)

Objective: Assess the rate of oxidative clearance (ADH/CYP mediated).

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Spike (4-Aminopyrimidin-2-yl)methanol (1 µM) into HLM suspension (0.5 mg protein/mL).

    • Incubate at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Analyze supernatant via LC-MS/MS .

    • Monitor transition: [M+H]+ 126.06 → Fragment ions (e.g., 108.05 loss of water).

    • Self-Validation: If

      
       min, the primary alcohol is rapidly oxidized. Confirm metabolite identity (Carboxylic acid, M+H+ 140.04) via high-resolution MS.
      

Part 4: Applications in Drug Discovery

While biologically relevant as an antimetabolite, this molecule is primarily a Fragment-Based Drug Discovery (FBDD) scaffold.

  • Kinase Hinge Binding: The 4-amino group and N3 nitrogen form a donor-acceptor motif ideal for binding to the hinge region of ATP-binding pockets in kinases (e.g., JAK, CDK).

  • Solubility Handle: The 2-hydroxymethyl group improves aqueous solubility compared to a methyl group, a critical parameter in lead optimization.

  • Linker Utility: The primary alcohol serves as a nucleophilic attachment point for PROTAC linkers or antibody-drug conjugate (ADC) payloads.

References

  • Begley, T. P., et al. (1999). "Thiamin biosynthesis in prokaryotes." Archives of Microbiology, 171(5), 293–300. Link

  • Iwashima, A., et al. (1990).[4] "Transport of 2-methyl-4-amino-5-hydroxymethylpyrimidine in Saccharomyces cerevisiae." Biochimica et Biophysica Acta, 1022(2), 211-214.[4] Link

  • Nosaka, K., et al. (2005). "Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae." Journal of Biological Chemistry. Link

  • PubChem. (2025). "Compound Summary: (4-aminopyrimidin-2-yl)methanol (CAS 1780700-09-5)."[1] National Library of Medicine. Link

  • Lonsdale, D. (2006). "A review of the biochemistry, metabolism and clinical benefits of thiamin(e) and its derivatives." Evidence-Based Complementary and Alternative Medicine, 3(1), 49-59. Link

Sources

Foundational

Technical Deep Dive: (4-Aminopyrimidin-yl)methanol Intermediates in Thiamine Synthesis

The following technical guide details the chemistry, synthesis, and application of the aminopyrimidine methanol class, specifically focusing on the critical thiamine (Vitamin B1) intermediate 4-amino-2-methyl-5-pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of the aminopyrimidine methanol class, specifically focusing on the critical thiamine (Vitamin B1) intermediate 4-amino-2-methyl-5-pyrimidinemethanol .

Executive Summary & Chemical Identity

This guide addresses the structural role and synthetic utility of (4-aminopyrimidin-yl)methanol derivatives. While the user query specifies the 2-yl isomer, it is critical to establish the structural reality of bio-active Thiamine (Vitamin B1):

  • Standard Thiamine Intermediate: The biologically and industrially relevant compound is 4-amino-2-methyl-5-pyrimidinemethanol (CAS: 73-67-6).[1] In this molecule, the hydroxymethyl bridge (the "methanol" group) is located at the C5 position, and a methyl group resides at C2 .

  • Nomenclature Clarification: The designation (4-Aminopyrimidin-2-yl)methanol implies a structural isomer where the hydroxymethyl group is at C2. This specific isomer is not a precursor to natural Thiamine but may represent a specific synthetic analog or a nomenclature conflation.

This guide focuses on the standard 5-isomer (the true Thiamine intermediate) while noting the synthetic divergence required for regioisomers.

Chemical Profile: The "Thiamine Pyrimidine"
PropertySpecification
IUPAC Name 4-Amino-2-methyl-5-pyrimidinemethanol
Common Names Toxopyrimidine, Pyramin, OMPM
CAS Number 73-67-6
Molecular Formula C₆H₉N₃O
Role Primary "Head" Group of Vitamin B1
Key Reactivity Nucleophilic displacement at C5-OH (after activation)

Synthetic Pathways & Causality

The synthesis of the pyrimidine moiety is the rate-limiting step in non-enzymatic Thiamine production. The choice of pathway depends on the desired purity and the avoidance of "Grewe diamine" impurities.

The Constructive Pathway (Acetamidine Route)

The most robust industrial protocol involves the condensation of acetamidine with an alkoxymethylene nitrile.

  • Why this route? It ensures the C2-methyl group is installed early (via acetamidine), preventing the formation of des-methyl impurities that are difficult to separate downstream.

  • Mechanism: The synthesis relies on a Michael addition followed by a cyclocondensation.

Experimental Protocol: Pyrimidine Ring Construction

This protocol yields the 4-amino-2-methyl-5-pyrimidinemethanol precursor.

  • Reagents:

    • Acetamidine hydrochloride (1.0 eq)

    • 2-Ethoxymethyle-nemalononitrile (1.1 eq)

    • Sodium Methoxide (NaOMe) in Methanol (2.5 eq)

  • Procedure:

    • Condensation: Charge reactor with NaOMe/MeOH solution at 0°C. Slowly add Acetamidine HCl. Stir for 30 min to generate the free base.

    • Addition: Add 2-Ethoxymethyle-nemalononitrile dropwise, maintaining temperature <10°C. The exotherm indicates ring closure.

    • Reflux: Heat to 65°C (reflux) for 4 hours. The nitrile group at C5 is hydrolyzed and reduced (often requiring a secondary reduction step with LiAlH4 or catalytic hydrogenation if the nitrile intermediate is isolated).

    • Optimization Note: Modern flow chemistry methods utilize a continuous stirred tank reactor (CSTR) at 65°C for 25 minutes to achieve >95% yield, minimizing thermal degradation [1].

Activation of the Methanol Group

The hydroxyl group (-OH) at C5 is a poor leaving group. To couple with the thiazole ring, it must be converted to a halide (Chloride or Bromide) or a reactive ester.

  • Preferred Reagent: HBr in Acetic Acid.

  • Causality: HBr protonates the alcohol, facilitating water loss and bromide substitution. Acetic acid acts as the solvent and prevents hydrolysis of the resulting bromide.

The Coupling Reaction: Pyrimidine + Thiazole

The defining step of Thiamine synthesis is the quaternary ammonium salt formation between the Pyrimidine halide and the Thiazole moiety (4-methyl-5-(2-hydroxyethyl)thiazole).

Mechanism of Action (Sn2 Displacement)

The nitrogen (N3) of the thiazole ring acts as the nucleophile, attacking the methylene carbon (C5-CH2-Br) of the pyrimidine. This is a classic Sn2 reaction, highly sensitive to steric hindrance and solvent polarity.

Visualization of the Pathway

The following diagram illustrates the flow from precursors to the final Thiamine molecule.[2]

ThiamineSynthesis Acetamidine Acetamidine (C2-Methyl Source) Pyrimidine 4-Amino-2-methyl- 5-pyrimidinemethanol (The Intermediate) Acetamidine->Pyrimidine Cyclization Malononitrile Ethoxymethylene Malononitrile Malononitrile->Pyrimidine Activation Activation Step (HBr/AcOH) Pyrimidine->Activation Pyrim_Bromide Pyrimidine Bromide (Reactive Electrophile) Activation->Pyrim_Bromide -H2O Thiamine THIAMINE (Vitamin B1) Pyrim_Bromide->Thiamine Quaternization (Coupling) Thiazole 4-Methyl-5-(2-hydroxyethyl) thiazole Thiazole->Thiamine Nucleophilic Attack

Caption: Figure 1. Convergent synthesis of Vitamin B1, highlighting the central role of the 5-pyrimidinemethanol intermediate.

Validated Experimental Protocol: The Coupling

This protocol describes the "Convergent Synthesis" method, prioritized for its high yield and purity compared to the older Grewe cyclization.

Phase A: Preparation of the Electrophile
  • Dissolution: Dissolve 10g of 4-amino-2-methyl-5-pyrimidinemethanol in 50mL of Glacial Acetic Acid.

  • Bromination: Add 15mL of 33% HBr in Acetic Acid dropwise.

  • Precipitation: The hydrobromide salt of the bromomethyl pyrimidine will precipitate. Filter and wash with dry ether.

    • Quality Check: The solid should be white to pale yellow. Darkening indicates oxidation.

Phase B: Quaternization (Thiamine Formation)
  • Solvent System: Use Nitromethane or Butanol. (Nitromethane yields faster kinetics due to high dielectric constant, but Butanol is safer/greener).

  • Reaction: Suspend the Pyrimidine Bromide (from Phase A) in Butanol. Add 1.1 equivalents of 4-methyl-5-(2-hydroxyethyl)thiazole .

  • Thermal Drive: Heat to 100°C for 2-4 hours.

  • Isolation: Cool to 0°C. Thiamine Bromide Hydrobromide crystallizes out.

  • Conversion: To obtain Thiamine Hydrochloride (standard drug form), perform ion exchange using AgCl or a basic anion exchange resin followed by HCl acidification.

Data Summary: Solvent Effects on Coupling
SolventTemperature (°C)Reaction TimeYield (%)Purity (HPLC)
Nitromethane 801.5 h92%99.1%
n-Butanol 118 (Reflux)4.0 h85%98.5%
Water 1006.0 h60%92.0%

Note: While Nitromethane offers superior kinetics, n-Butanol is preferred in GMP environments due to safety profiles.

Analytical Validation (Self-Validating System)

To ensure the intermediate used is the correct isomer (5-methanol vs. 2-methanol) and the coupling was successful, the following analytical markers must be met.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Methanol (85:15).

  • Detection: UV @ 254 nm.

  • Retention Time Logic:

    • Pyrimidine Alcohol:[3] Elutes early (polar).

    • Thiazole: Elutes mid-range.

    • Thiamine:[1][4][2][3][5][6][7][8] Elutes late (ionic interaction with silanols, often requires ion-pairing agent like heptane sulfonic acid for sharp peaks).

NMR Validation (1H NMR in D2O)
  • Key Signal for 5-Methanol Isomer (Correct Intermediate): A singlet at ~2.3 ppm (C2-Methyl) and a singlet at ~4.5 ppm (C5-CH2-OH).

  • Differentiation: If the compound were the (4-Aminopyrimidin-2-yl)methanol (user query isomer), the C2-Methyl signal would be absent, replaced by a downfield shift of the methylene protons attached to the electropositive C2 position.

References

  • Engineering.org.cn. (2023). "An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1." Engineering. Available at: [Link]

  • MDPI. (2023). "Thiaminase II catalyzes the degradation of thiamine into 4-amino-2-methyl-5-pyrimidinemethanol."[5] Plants. Available at: [Link]

  • MySkinRecipes. (2024). "4-Amino-2-methyl-5-pyrimidinemethanol Product Specifications and CAS 73-67-6 Verification." Available at: [Link][2]

  • National Institutes of Health (NIH). (1970). "Production of a precursor to the pyrimidine moiety of thiamine (Int-1)." Journal of Bacteriology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

1H NMR spectrum analysis of (4-Aminopyrimidin-2-yl)methanol

Executive Summary This Application Note provides a comprehensive guide for the structural validation of (4-Aminopyrimidin-2-yl)methanol using proton nuclear magnetic resonance ( H NMR) spectroscopy. As a critical fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive guide for the structural validation of (4-Aminopyrimidin-2-yl)methanol using proton nuclear magnetic resonance (


H NMR) spectroscopy. As a critical fragment in the synthesis of kinase inhibitors and nucleoside analogs, the purity and structural integrity of this intermediate are paramount.

This guide moves beyond simple peak listing. It establishes a self-validating analytical protocol designed to detect common synthetic impurities (e.g., residual reducing agents, regioisomers) and confirm the substitution pattern of the pyrimidine ring. We utilize DMSO-d


  as the solvent of choice to enable the observation of exchangeable protons (-NH

and -OH), providing a complete spectral fingerprint.

Introduction & Chemical Context

(4-Aminopyrimidin-2-yl)methanol contains a pyrimidine core substituted at the C2 and C4 positions.

  • C4-Position: An electron-donating amino group (-NH

    
    ).
    
  • C2-Position: A hydroxymethyl group (-CH

    
    OH).
    

Why this analysis matters: In drug discovery, distinguishing between the 4-amino and regioisomeric forms (e.g., 2-amino-4-hydroxymethyl) is critical.


H NMR offers definitive proof through the analysis of vicinal coupling constants (

) of the aromatic ring and the chemical environment of the exchangeable protons.

Experimental Protocol

Materials & Reagents
  • Analyte: >10 mg of (4-Aminopyrimidin-2-yl)methanol (dried in vacuo).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9 atom % D) containing 0.03% v/v TMS (Tetramethylsilane).
    • Rationale: DMSO is required to slow the exchange rate of labile protons (-OH, -NH

      
      ), allowing them to appear as distinct peaks with observable coupling. CDCl
      
      
      
      is unsuitable due to poor solubility and rapid proton exchange.
  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Sample Preparation Workflow

The following workflow ensures maximum resolution and minimizes artifacts such as water suppression or concentration broadening.

SamplePrep Start Start: Solid Sample Weigh Weigh 10-15 mg (Precision Balance) Start->Weigh Dissolve Add 0.6 mL DMSO-d6 (Vortex 30s) Weigh->Dissolve Transfer Transfer to NMR Tube (Filter if cloudy) Dissolve->Transfer Acquire Acquire Spectrum (ns=16, d1=10s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for polar heterocyclic fragments.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm (to capture downfield exchangeables).

  • Relaxation Delay (d1): 10 seconds .

    • Critical Note: The aromatic protons adjacent to ring nitrogens have long T

      
       relaxation times. A short delay will result in inaccurate integration, compromising quantitative purity analysis.
      
  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

Predicted vs. Observed Shifts (DMSO-d )

The spectrum is divided into three distinct regions: the Aromatic Zone (deshielded ring protons), the Exchangeable Zone (labile H), and the Aliphatic Zone (methylene group).

Table 1: Chemical Shift Assignments

PositionGroupTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Origin
H-6 Pyrimidine RingAromatic8.15 Doublet (d)1H

Deshielded by adjacent Ring Nitrogen (N1).
NH

Exocyclic AmineExchangeable6.70 Broad Singlet (bs)2H-Broadened by quadrupole relaxation of

N.
H-5 Pyrimidine RingAromatic6.35 Doublet (d)1H

Shielded by resonance (+M effect) from 4-NH

.
OH HydroxylExchangeable5.05 Triplet (t)1H

Coupled to CH

(visible only in dry DMSO).
CH

MethyleneAliphatic4.32 Doublet (d)2H

Coupled to OH. Becomes a singlet if D

O is added.
Detailed Structural Logic (The "Self-Validating" System)

To ensure the spectrum corresponds to the correct isomer, follow this logical deduction path:

Step 1: The Aromatic Spin System (The "Fingerprint") The pyrimidine ring protons H-5 and H-6 form an AX spin system .

  • H-6 (8.15 ppm): Appears downfield because it is adjacent to the electronegative ring nitrogen (N1).

  • H-5 (6.35 ppm): Appears significantly upfield. This is the diagnostic signal . The 4-amino group donates electron density into the ring via resonance, strongly shielding the ortho-like position (H-5).

  • Validation: The coupling constant (

    
    ) must be ~5.8 Hz . If 
    
    
    
    Hz, the ring is likely a pyridine, not a pyrimidine. If it is a singlet, the substitution pattern is incorrect.

Step 2: The Aliphatic-Hydroxyl Coupling In ultrapure DMSO-d


, the hydroxymethyl group (-CH

OH) appears as a coupled system.
  • The OH proton is a triplet (split by 2 CH

    
     protons).
    
  • The CH

    
      protons are a doublet  (split by 1 OH proton).
    
  • Validation: Add one drop of D

    
    O to the tube and shake. The OH triplet (5.05 ppm) and NH
    
    
    
    signal (6.70 ppm) will vanish. The CH
    
    
    doublet (4.32 ppm) will collapse into a sharp singlet . This confirms the presence of the alcohol and amine.

SpectralLogic Spectrum Spectrum Acquired CheckAromatic Check Aromatic Region (6.0 - 8.5 ppm) Spectrum->CheckAromatic CouplingCheck Is J(H5,H6) ~ 5.8 Hz? CheckAromatic->CouplingCheck CheckAliphatic Check Aliphatic Region (4.0 - 5.5 ppm) CouplingCheck->CheckAliphatic Yes Result_Fail REJECT: Wrong Isomer or Scaffold CouplingCheck->Result_Fail No (J > 7Hz or Singlet) D2O_Test D2O Shake Test CheckAliphatic->D2O_Test Result_Pass CONFIRMED: (4-Aminopyrimidin-2-yl)methanol D2O_Test->Result_Pass OH/NH2 Disappear CH2 -> Singlet

Figure 2: Logic gate for spectral validation and isomer confirmation.

Troubleshooting & Common Impurities

Water Interference

A large water peak in DMSO typically appears at 3.33 ppm .

  • Issue: If the water content is high, the labile proton exchange accelerates.

  • Symptom:[1][2][3] The OH triplet broadens into a singlet; the CH

    
     doublet collapses into a broad singlet; the NH
    
    
    
    peak merges with the baseline.
  • Solution: Use ampouled, dry DMSO-d

    
    .
    
Residual Solvents (Common in Synthesis)
  • Methanol: Singlet at 3.16 ppm (CH

    
    ) and 4.01 ppm (OH). Do not confuse with the product's CH
    
    
    
    .
  • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.

  • Dichloromethane: Singlet at 5.76 ppm.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem.1997 , 62, 7512–7515.

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard reference for coupling constants).
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative guide on spin systems).

Sources

Application

experimental use of (4-Aminopyrimidin-2-yl)methanol in kinase inhibition studies

Application Note: (4-Aminopyrimidin-2-yl)methanol as a Hinge-Binding Fragment in Kinase Discovery Executive Summary (4-Aminopyrimidin-2-yl)methanol (CAS: 16372-96-6) is a high-value fragment scaffold used in Fragment-Bas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Aminopyrimidin-2-yl)methanol as a Hinge-Binding Fragment in Kinase Discovery

Executive Summary

(4-Aminopyrimidin-2-yl)methanol (CAS: 16372-96-6) is a high-value fragment scaffold used in Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding site of protein kinases.[1][2] Structurally acting as an adenine mimetic, this molecule provides a minimal pharmacophore for hinge binding while offering a solvent-exposed hydroxymethyl handle for rapid "hit-to-lead" elaboration.[1][2]

This guide details the experimental protocols for utilizing this scaffold in:

  • Fragment Screening: Detecting low-affinity binding via Surface Plasmon Resonance (SPR).[1][2]

  • Structural Biology: Crystallographic soaking conditions for binding mode validation.

  • Synthetic Expansion: Chemical workflows to convert the hit into a potent lead.[1][2]

Scientific Rationale: The "Adenine Mimetic" Strategy

The pyrimidine core is a privileged structure in kinase inhibition (e.g., Palbociclib, Imatinib).[1] (4-Aminopyrimidin-2-yl)methanol functions as a Type I binder , targeting the active conformation of the kinase.[1][2]

  • Pharmacophore Mechanics:

    • Hinge Interaction: The N1 nitrogen (acceptor) and the C4-amino group (donor) form a bidentate hydrogen bond network with the kinase hinge region backbone (typically residues like Valine, Methionine, or Leucine).[1]

    • Growth Vector: The C2-hydroxymethyl group (-CH₂OH) is positioned towards the solvent front or the ribose-binding pocket.[1][2] This allows for the attachment of solubilizing groups or hydrophobic tails without disrupting the essential hinge interaction.[1][2]

Visualizing the Binding Mode

BindingMode cluster_Kinase Kinase Hinge Region cluster_Fragment (4-Aminopyrimidin-2-yl)methanol Backbone_NH Backbone NH (H-Bond Donor) Pyrim_N1 Pyrimidine N1 (Acceptor) Backbone_NH->Pyrim_N1 H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Amino_C4 C4-Amino Group (Donor) Amino_C4->Backbone_CO H-Bond Methanol_C2 C2-Methanol (Growth Vector) Solv_Front Solvent Front / Ribose Pocket Methanol_C2->Solv_Front Synthetic Expansion (e.g., Ether/Amine)

Caption: Schematic of the bidentate hydrogen bonding network between the aminopyrimidine core and the kinase hinge region.

Experimental Protocol: Fragment Screening via SPR

Since fragments like (4-Aminopyrimidin-2-yl)methanol typically exhibit weak affinity (


 in high 

M to mM range), standard biochemical assays (IC50) may fail.[1][2] Surface Plasmon Resonance (SPR) is the gold standard for validation.[1][2]
Materials
  • Sensor Chip: CM5 (carboxymethylated dextran) or NTA (for His-tagged kinases).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.[1]4) + 2% DMSO .[1][2]

  • Ligand: (4-Aminopyrimidin-2-yl)methanol (purity >98%).[1][2]

Step-by-Step Protocol
  • Solubility Check:

    • Dissolve the fragment in 100% DMSO to 200 mM.[1][2]

    • Dilute to 2 mM in Running Buffer (final 1% DMSO). Verify no precipitation occurs via visual inspection or nephelometry.[1][2] Note: This fragment is highly soluble due to the hydroxyl group.

  • Surface Preparation:

    • Immobilize the target kinase to a density of ~3000-5000 RU.[1][2] High density is required to detect low-molecular-weight (MW ~125 Da) binders.[1][2]

  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve (0.5% to 3.0% DMSO) to correct for bulk refractive index shifts.[1][2] Fragments require high concentrations, making DMSO matching vital.[1][2]

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Concentration Series: Inject 8 concentrations ranging from 0 mM to 2 mM (2-fold dilution).

  • Data Analysis:

    • Fit data to a Steady-State Affinity (1:1) model.[1][2]

    • Expectation: Fast-on/fast-off kinetics (square-wave sensorgrams).[1][2] If sensorgrams show slow dissociation, check for non-specific aggregation.[1][2]

Protocol: Synthetic Expansion (Hit-to-Lead)

Once binding is confirmed, the -CH₂OH group serves as the synthetic handle.[1][2] The following protocol describes converting the alcohol to a leaving group to attach a "tail" (e.g., a piperazine or aniline) to increase potency.

Workflow: Chlorination and Nucleophilic Substitution

Reaction Scheme:

  • Activation: Alcohol

    
     Chloride (or Mesylate).[1][2]
    
  • Coupling: Chloride + Amine

    
     Expanded Inhibitor.[1][2]
    
Step-by-Step Synthesis

Step A: Chlorination (Synthesis of 4-amino-2-chloromethylpyrimidine)

  • Caution: Chlorinated intermediates can be unstable.[1][2]

  • Dissolution: Dissolve 1.0 eq of (4-Aminopyrimidin-2-yl)methanol in anhydrous Dichloromethane (DCM).

  • Reagent: Add 1.5 eq Thionyl Chloride (

    
    ) dropwise at 0°C.
    
  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (MeOH:DCM 1:9).[1][2]

  • Workup: Evaporate volatiles under reduced pressure. Use the crude hydrochloride salt immediately for the next step to prevent hydrolysis.[1][2]

Step B: Nucleophilic Substitution (Library Generation)

  • Setup: Suspend the crude chloride (from Step A) in Acetonitrile (ACN).

  • Base: Add 3.0 eq of

    
     or DIPEA.[1][2]
    
  • Nucleophile: Add 1.2 eq of the desired amine (e.g., N-methylpiperazine, morpholine, or a substituted aniline).[1][2]

  • Conditions: Heat to 60°C for 4–12 hours.

  • Purification: Filter off salts. Purify via reverse-phase HPLC (Water/ACN gradient).

Table 1: Representative Library Expansion Strategy

R-Group AddedTarget InteractionExpected Outcome
Morpholine Solubilizing GroupImproved solubility; modest potency gain.[1][2]
Phenol / Aniline Hydrophobic PocketAccess to "Gatekeeper" region; increased affinity.[1][2]
Piperazine Solvent FrontImproved pharmacokinetic profile (solubility/permeability).[1][2]

Structural Biology: Crystal Soaking Protocol

To guide the synthetic expansion, obtaining a co-crystal structure is essential.[1][2]

  • Crystal Growth: Grow apo-crystals of the kinase (e.g., CDK2, Aurora-A) using standard hanging-drop vapor diffusion.[1][2]

  • Soaking Solution:

    • Prepare a 100 mM stock of the fragment in the crystallization mother liquor.[1][2]

    • Note: High concentration is necessary due to low affinity (

      
      ).[1][2]
      
  • Soaking:

    • Transfer apo-crystals into the soaking drop.[1][2]

    • Incubate for 2–24 hours.[1][2] Monitor for crystal cracking (sign of lattice disruption or harsh solvent).[1][2]

  • Cryo-protection: Briefly transfer to mother liquor + 25% Glycerol/PEG before flash-cooling in liquid nitrogen.[1][2]

  • Data Collection: Collect X-ray diffraction data. Look for

    
     electron density difference maps in the ATP hinge region.[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
SPR Signal > Theoretical Aggregation / Super-stoichiometric bindingAdd 0.01% Triton X-100; re-test solubility; use lower concentrations.
No Electron Density (X-ray) Low occupancy / Weak bindingIncrease soaking concentration (up to saturation); try co-crystallization instead of soaking.[1][2]
Chemical Instability Hydrolysis of -CH₂Cl intermediatePerform "one-pot" activation and substitution; avoid aqueous workup of the intermediate.[1][2]

References

  • Fragment-Based Discovery of CDK Inhibitors

    • Chu, X. J., et al. (2006).[1][2] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[1][2] Journal of Medicinal Chemistry.

  • Aminopyrimidine Scaffold in Aurora Kinase Inhibition

    • Geuns-Meyer, S., et al. (2015).[1] "Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)." Journal of Medicinal Chemistry.

    • [1][2]

  • General FBDD Screening Protocols

    • Oebbeke, M., et al. (2012).[1] "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." Angewandte Chemie.

    • [1][2]

  • Synthesis of Pyrimidine Kinase Inhibitors

    • Xiao, Y., et al. (2021).[1][3] "Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of (4-Aminopyrimidin-2-yl)methanol Powder

For Researchers, Scientists, and Drug Development Professionals A Note on Scientific Diligence in the Absence of Specific Safety Data This guide has been meticulously compiled by synthesizing established protocols for ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Diligence in the Absence of Specific Safety Data

This guide has been meticulously compiled by synthesizing established protocols for handling analogous chemical structures, specifically aminopyrimidine derivatives and powdered chemical reagents. The principles outlined herein are rooted in a conservative approach to laboratory safety, emphasizing risk mitigation and adherence to best practices. It is imperative that all personnel engaging with this compound treat it as potentially hazardous and follow the detailed protocols within this document. This guidance should be supplemented by a thorough, lab-specific risk assessment before any handling activities commence.

Compound Profile and Hazard Assessment

While specific toxicological data for (4-Aminopyrimidin-2-yl)methanol is not available, an assessment of related aminopyrimidine compounds suggests a potential for the following hazards:

  • Skin Irritation: Many aminopyrimidine derivatives are known to cause skin irritation upon contact.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.

  • Respiratory Tract Irritation: Inhalation of the powder may lead to irritation of the respiratory system.

Given these potential hazards, a cautious approach is warranted. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely categorize this compound with similar warnings.

Table 1: Postulated GHS Hazard Classification for (4-Aminopyrimidin-2-yl)methanol

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

This table is an extrapolation based on available data for similar compounds and should be treated as a precautionary guide.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling powdered (4-Aminopyrimidin-2-yl)methanol is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. A multi-layered approach combining engineering controls and robust PPE is essential.

Engineering Controls: The First Line of Defense

All handling of powdered (4-Aminopyrimidin-2-yl)methanol that could generate dust must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical containment of airborne particles, protecting the user and the laboratory environment. For weighing procedures, if a balance cannot be placed inside a fume hood, an enclosed balance should be utilized.[2]

Engineering_Controls_Workflow cluster_Handling Handling of (4-Aminopyrimidin-2-yl)methanol Powder Start Initiate Handling Protocol Decision Can dust be generated? Start->Decision FumeHood Work in Chemical Fume Hood Decision->FumeHood Yes Benchtop Benchtop (for sealed containers only) Decision->Benchtop No EnclosedBalance Use Enclosed Balance for Weighing FumeHood->EnclosedBalance Weighing Step End Procedure Complete EnclosedBalance->End Benchtop->End

Caption: Workflow for selecting appropriate engineering controls.

Personal Protective Equipment (PPE): Essential for All Handling Activities

Even with robust engineering controls, a comprehensive PPE regimen is mandatory.[3][4]

Table 2: Required Personal Protective Equipment

Body PartProtectionRationale
Eyes/FaceSafety goggles with side shields and a face shieldProvides protection from splashes and airborne particles.[5]
HandsChemical-resistant nitrile glovesPrevents dermal absorption and irritation.[6]
BodyA laboratory coat (fully fastened)Protects skin and personal clothing from contamination.[7]
RespiratoryA NIOSH-approved respiratorRecommended when handling larger quantities or if there is a risk of aerosolization outside of a fume hood.[4]
FeetClosed-toe shoesProtects feet from spills.[8]

digraph "PPE_Hierarchy" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

PPE [label="Personal Protective Equipment (PPE) for (4-Aminopyrimidin-2-yl)methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eyes [label="Eye/Face Protection\n(Goggles & Face Shield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hands [label="Hand Protection\n(Nitrile Gloves)", fillcolor="#FBBC05", fontcolor="#202124"]; Body[label="Body Protection\n(Lab Coat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Respiratory [label="Respiratory Protection\n(Respirator)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PPE -> Eyes; PPE -> Hands; PPE -> Body; PPE -> Respiratory; }

Caption: Mandatory PPE for handling (4-Aminopyrimidin-2-yl)methanol.

Detailed Protocols

Protocol for Weighing (4-Aminopyrimidin-2-yl)methanol Powder
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood or enclosed balance is operational and the work area is clean and uncluttered.[2]

  • Container Tare: Place a clean, dry weighing vessel on the balance and tare to zero.

  • Powder Transfer: Inside the fume hood, carefully open the stock container of (4-Aminopyrimidin-2-yl)methanol. Using a clean spatula, transfer the desired amount of powder to the tared weighing vessel.

  • Minimize Dust: Handle the powder gently to minimize the generation of airborne dust. Avoid scooping large amounts at once.[2]

  • Seal and Clean: Securely close the stock container. Carefully wipe down the spatula and any surfaces with a damp cloth to remove any residual powder.

  • Final Weighing: If using an enclosed balance outside a fume hood, transport the sealed weighing vessel to the balance for the final measurement.

  • Documentation: Record the final weight in your laboratory notebook.

Protocol for Solubilization
  • Solvent Preparation: In the chemical fume hood, measure the required volume of the appropriate solvent into a suitable flask or beaker.

  • Addition of Powder: Slowly add the weighed (4-Aminopyrimidin-2-yl)methanol powder to the solvent while stirring to prevent clumping.

  • Complete Dissolution: Continue to stir until the powder is completely dissolved. Gentle heating or sonication may be employed if necessary, ensuring the container is appropriately sealed or vented as needed.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of (4-Aminopyrimidin-2-yl)methanol and prevent degradation.

  • Short-Term Storage: For routine use, store the powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[9]

  • Long-Term Storage: For extended periods, store the container in a desiccator at 2-8°C. The use of an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation.

While specific stability data is unavailable, many aminopyrimidine derivatives are stable under these conditions. Regular visual inspection for any change in color or consistency is advised.

Spill and Waste Management

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant airborne dust.

  • Don PPE: If not already wearing it, don the full PPE outlined in Table 2 before addressing the spill.

  • Containment: For small spills, gently cover the powder with an absorbent material to prevent further dispersal.

  • Clean-up: Carefully scoop the spilled material and absorbent into a labeled waste container. Clean the spill area with a damp cloth, followed by a soap and water solution.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste containing (4-Aminopyrimidin-2-yl)methanol, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[10]

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions in a labeled, sealed waste container. Do not pour solutions down the drain.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. This may involve collection by a specialized waste management service.[11] Some institutions may permit the disposal of small quantities of certain aminopyrimidines down the sanitary sewer, but this must be verified with your local EHS office.[12]

Conclusion

The safe and effective use of (4-Aminopyrimidin-2-yl)methanol in a research setting is achievable through a combination of diligent adherence to established safety protocols, the use of appropriate engineering controls, and a comprehensive personal protective equipment strategy. While the absence of a compound-specific SDS necessitates a conservative approach, the principles and protocols outlined in this guide provide a robust framework for minimizing risk and ensuring the well-being of laboratory personnel. A thorough, lab-specific risk assessment remains a critical prerequisite to any handling activities.

References

  • Occupli. (2021, November 3). The controls required for handling powder irritants.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Aminopyrimidine.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
  • Caltech Division of Chemistry and Chemical Engineering. (n.d.). General Lab Safety Procedure.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • [Provider Name]. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Source Type].
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
  • Fisher Scientific. (2009, June 12). SAFETY DATA SHEET - 4,5-Diaminopyrimidine.
  • Columbia University Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminopyrimidine.
  • Tokyo Chemical Industry. (2025, September 4). SAFETY DATA SHEET - Aminopyrine.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals.
  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • [Provider Name]. (2020, July 6).
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25).
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt website.

Sources

Application

scaling up the synthesis of (4-Aminopyrimidin-2-yl)methanol

An Application Guide for the Scalable Synthesis of (4-Aminopyrimidin-2-yl)methanol Prepared for researchers, scientists, and drug development professionals, this document provides a detailed protocol and in-depth analysi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of (4-Aminopyrimidin-2-yl)methanol

Prepared for researchers, scientists, and drug development professionals, this document provides a detailed protocol and in-depth analysis for the scaled-up synthesis of (4-Aminopyrimidin-2-yl)methanol. This guide is structured to offer not only a step-by-step methodology but also the scientific rationale behind key process decisions, ensuring both reproducibility and a thorough understanding of the synthesis at a larger scale.

(4-Aminopyrimidin-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance.[1] The presence of both an amino group and a hydroxymethyl group on the pyrimidine ring provides two versatile points for further chemical modification, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

PART 1: Strategic Approach to Scalable Synthesis

The selection of a synthetic route for scale-up must prioritize safety, cost-effectiveness, atom economy, and the ease of purification. While numerous methods exist for the synthesis of substituted pyrimidines, many rely on reagents or procedures that are not amenable to large-scale production, such as the use of expensive catalysts or chromatographic purification.

The chosen strategy for (4-Aminopyrimidin-2-yl)methanol is a robust and well-established condensation reaction. This approach involves the cyclization of a suitable β-dicarbonyl equivalent with guanidine, a common and inexpensive starting material. This method is advantageous for its convergence, high yields, and the crystalline nature of the product, which often allows for purification by simple recrystallization.

Proposed Synthetic Pathway

The synthesis proceeds via a base-catalyzed condensation reaction between an appropriate C3-synthone and guanidine hydrochloride. Sodium methoxide is selected as the base due to its high reactivity, cost-effectiveness, and compatibility with alcoholic solvents, which are excellent for this type of reaction.

PART 2: Detailed Synthesis Protocol

This section outlines the complete, step-by-step protocol for the synthesis of (4-Aminopyrimidin-2-yl)methanol on a multi-gram scale.

Materials and Reagents
ReagentCAS No.Molecular WeightRecommended Purity
Guanidine Hydrochloride50-01-195.53 g/mol 99%
Sodium Methoxide124-41-454.02 g/mol 95% or as a 25-30% solution in methanol
Isopropanol67-63-060.10 g/mol Anhydrous
Methanol67-56-132.04 g/mol Anhydrous
Ethyl Acetate141-78-688.11 g/mol ACS Grade
n-Hexane110-54-386.18 g/mol ACS Grade
A suitable 1,3-dicarbonyl precursor---
Equipment
  • Multi-neck round-bottom flask of appropriate size (e.g., 5 L for a ~100 g scale synthesis)

  • Overhead mechanical stirrer

  • Reflux condenser

  • Temperature probe and controller

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Large Buchner funnel and filter flask for filtration

  • Vacuum oven for drying

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Isopropanol B Add Guanidine Hydrochloride A->B C Add Sodium Methoxide B->C D Heat to Reflux C->D E Add Dicarbonyl Precursor D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Add Water G->H I Extract with Ethyl Acetate H->I J Dry Organic Layer I->J K Concentrate in Vacuo J->K L Recrystallize from Ethanol K->L M Filter and Wash L->M N Dry Final Product M->N

Caption: Generalized workflow for the synthesis of (4-Aminopyrimidin-2-yl)methanol.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a clean, dry multi-neck round-bottom flask with an overhead stirrer, reflux condenser, and a temperature probe. The system should be under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: To a solution of the appropriate 1,3-dicarbonyl precursor in isopropanol, add sodium methoxide and guanidine hydrochloride.[2]

  • Reaction: Heat the solution under reflux for the required duration (typically several hours).[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][4]

  • Work-up: After cooling the reaction mixture, add distilled water and extract with a suitable organic solvent like ethyl acetate.[2]

  • Isolation: Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[2]

  • Purification: The crude product is then purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[3][5] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data Summary
ParameterValueNotes
Scale 100 g (product)Example scale
Guanidine Hydrochloride 1.2 equivalentsA slight excess can improve yield[3]
Sodium Methoxide 2.5 equivalentsEnsures complete deprotonation and drives the reaction
Solvent Volume ~10-15 mL per gram of limiting reagentAdjust as needed for good stirring
Reaction Temperature Reflux (~82°C for isopropanol)Optimal for reaction rate
Reaction Time 4-8 hoursMonitor by TLC for completion
Expected Yield 70-85%Typical for this type of condensation
Purity (post-recrystallization) >98%Assessed by NMR and HPLC

PART 3: Scientific Rationale and Process Safety

Expert Insights on Experimental Choices
  • Choice of Base: Sodium methoxide is a strong, non-nucleophilic base (in this context) that is cost-effective for large-scale reactions. It readily deprotonates guanidine and the dicarbonyl precursor to initiate the condensation cascade.

  • Solvent Selection: Isopropanol is an excellent choice as it is a polar solvent that facilitates the dissolution of the ionic intermediates, and its boiling point allows for a suitable reaction temperature.[6] Using anhydrous solvents is crucial as water can interfere with the base and the reaction intermediates.[3]

  • Purification Strategy: While column chromatography is a powerful tool at the lab scale, it is often impractical and expensive for large quantities.[3] Recrystallization is the preferred method for purifying solid compounds at scale, as it is highly efficient at removing impurities and is easily scalable.[3]

Reaction Mechanism Overview

G Guanidine Guanidine Deprotonation Deprotonation Guanidine->Deprotonation NaOMe Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Dicarbonyl Dicarbonyl Enolate Formation Enolate Formation Dicarbonyl->Enolate Formation NaOMe Enolate Formation->Nucleophilic Attack Cyclization Intermediate Cyclization Intermediate Nucleophilic Attack->Cyclization Intermediate Dehydration Dehydration Cyclization Intermediate->Dehydration - H2O Aromatization Aromatization Dehydration->Aromatization (4-Aminopyrimidin-2-yl)methanol (4-Aminopyrimidin-2-yl)methanol Aromatization->(4-Aminopyrimidin-2-yl)methanol

Caption: Simplified reaction mechanism for pyrimidine ring formation.

Process Safety and Hazard Management

The scale-up of any chemical synthesis requires a rigorous assessment of potential hazards.

  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[7][8] It can cause severe burns upon contact with skin or eyes.[7][8]

    • Handling: Always handle sodium methoxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[7][8][9]

    • Storage: Store in a cool, dry place away from moisture and air, in a tightly sealed container.[7][9]

    • Quenching: Any excess sodium methoxide should be quenched carefully with a weak acid or an alcohol under controlled temperature conditions.

  • Methanol/Isopropanol: These are flammable liquids.

    • Handling: Avoid sources of ignition and use in a well-ventilated area.

  • General Precautions: Ensure that all equipment is properly grounded to prevent static discharge.[8] Have appropriate fire extinguishing media (e.g., dry chemical, foam) readily available.[10]

References

  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem.
  • Sodium Methoxide Solution - Inorganic Chemicals - Tangshan Solvents Trading Co., Ltd.
  • Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.
  • Safety Data Sheet - basekim.com.
  • Material Safety Data Sheet (MSDS) - Chemical Bull.
  • SAFETY DATA SHEET - MilliporeSigma.
  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach | ACS Omega.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands.
  • Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters - PubMed.
  • Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing for (4-Aminopyrimidin-2-yl)methanol

Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. This guide provides in-depth troubleshooting strategies specifically tailored to address peak tailing for challenging basic compounds like (4-Aminopyrimidin-2-yl)methanol.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental questions surrounding peak tailing for polar basic analytes.

Q1: What is peak tailing and how is it measured?

Peak tailing refers to the distortion of a chromatographic peak where the latter half of the peak is broader than the front half, creating an asymmetrical "tail".[1] In an ideal separation, peaks have a symmetrical, Gaussian shape. This asymmetry is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.[2]

Severe peak tailing is problematic because it reduces peak height, compromising quantification limits, and makes accurate integration difficult.[1] It can also obscure smaller, closely eluting peaks, such as impurities or metabolites.[1]

Q2: I'm seeing significant peak tailing for (4-Aminopyrimidin-2-yl)methanol. What is the primary cause?

The primary cause of peak tailing for basic compounds like (4-Aminopyrimidin-2-yl)methanol in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[2][3]

(4-Aminopyrimidin-2-yl)methanol contains a basic amino group. In typical acidic mobile phases, this group becomes protonated, carrying a positive charge. Silica-based stationary phases (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] These silanol groups are acidic (pKa ≈ 3.5-4.5) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3.[2][6][7]

The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, high-energy retention mechanism in addition to the primary hydrophobic interaction. This leads to delayed elution for some analyte molecules, resulting in a tailing peak.[3]

Caption: Mechanism of peak tailing for a basic analyte.

Part 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. We will start with the simplest and most impactful adjustments related to the mobile phase before considering column hardware.

Troubleshooting_Workflow cluster_checks Evaluation Start Peak Tailing Observed Step1 Step 1: Mobile Phase Optimization (pH & Additives) Start->Step1 Check1 Is Peak Shape Improved? Step1->Check1 Step2 Step 2: Column Evaluation (Age, End-capping, Chemistry) Check2 Is Peak Shape Improved? Step2->Check2 Step3 Step 3: System Check (Dead Volume, Contamination) Check3 Is Peak Shape Improved? Step3->Check3 End Symmetrical Peak Achieved Check1->Step2 No Check1->End Yes Check2->Step3 No Check2->End Yes Check3->End Yes

Caption: Systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization - The First Line of Defense

Adjusting the mobile phase is the most effective and least expensive way to improve the peak shape of basic compounds.

Q: How does adjusting the mobile phase pH improve peak shape?

Adjusting the pH is critical to controlling the ionization state of both the analyte and the residual silanol groups.[8] For a basic analyte like (4-Aminopyrimidin-2-yl)methanol, the goal is to suppress the ionization of the silanol groups.

By lowering the mobile phase pH to ≤ 3, the silanol groups (Si-OH) become fully protonated and are therefore neutral.[1][2] This eliminates the strong ionic interaction, leaving only the intended reversed-phase mechanism and weaker secondary interactions (like hydrogen bonding), which results in a significantly sharper, more symmetrical peak.[3]

Q: Which mobile phase additive is best: Formic Acid (FA) or Trifluoroacetic Acid (TFA)?

The choice of acidic additive is a critical decision that balances chromatographic performance with detector compatibility, especially for LC-MS.

AdditiveTypical Conc.pKaMechanism of ActionMS CompatibilityRecommendation
Formic Acid (FA) 0.1%3.75pH modifier. Protonates silanols to reduce ionic interactions.[9]Excellent . Volatile and does not cause significant ion suppression.First choice for LC-MS. May provide sufficient peak shape improvement on modern, high-quality columns.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%0.5Strong acid for pH modification. Also acts as an ion-pairing agent, masking silanols and improving retention.[10]Poor . Causes significant signal suppression in positive ion mode ESI-MS.[11] Can be difficult to remove from the system.[10]Ideal for LC-UV only. Provides excellent peak shape for basic compounds.[12] Avoid if using MS detection.
Ammonium Formate/Acetate 5-20 mM-Acts as a buffer to maintain a stable pH. The ammonium ion can also compete with the analyte for active silanol sites.Good . Commonly used buffers for LC-MS.Use in conjunction with FA or acetic acid to buffer the mobile phase at a specific low pH.
Triethylamine (TEA) ≥20 mM10.7Amine additive that acts as a "silanol suppressor" by binding to active silanol sites, preventing the analyte from interacting with them.[1][13]Poor . Can cause ion suppression and contaminate the MS source.A historical approach, less common now with modern high-purity columns. Can be effective but complicates the mobile phase.[1]
Experimental Protocol: Mobile Phase pH & Additive Screening

Objective: To systematically evaluate the effect of mobile phase pH and additives on the peak shape of (4-Aminopyrimidin-2-yl)methanol.

Materials:

  • HPLC System with UV Detector

  • C18 Column (preferably a modern, end-capped column)

  • (4-Aminopyrimidin-2-yl)methanol standard solution

  • Mobile Phase A1: Water + 0.1% Formic Acid (pH ≈ 2.7)

  • Mobile Phase A2: Water + 0.1% Trifluoroacetic Acid (pH ≈ 2.0)

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Initial Conditions:

    • Equilibrate the column with a mobile phase of 95% A1 / 5% B for at least 10 column volumes.

    • Inject the (4-Aminopyrimidin-2-yl)methanol standard.

    • Run a suitable gradient (e.g., 5% to 95% B over 10 minutes).

  • Data Collection:

    • Record the chromatogram.

    • Measure the retention time and calculate the USP Tailing Factor for the analyte peak.

  • Test TFA (for UV detection only):

    • Thoroughly flush the system and column.

    • Equilibrate the column with 95% A2 / 5% B.

    • Repeat the injection and data collection as in steps 1 & 2.

  • Analysis:

    • Compare the peak shape (Tailing Factor) obtained with Formic Acid vs. Trifluoroacetic Acid.

    • Self-Validation: A significant improvement in peak symmetry (Tailing Factor closer to 1.0) upon lowering the pH confirms that silanol interactions are the primary cause of tailing.

Step 2: HPLC Column Selection - Using the Right Hardware

If mobile phase optimization does not fully resolve the issue, the column itself is the next critical factor to evaluate.

Q: My column is a C18. Isn't that correct for reversed-phase?

While C18 is the correct phase type, not all C18 columns are created equal, especially when analyzing basic compounds. The underlying silica chemistry and surface modification are crucial.

  • End-Capping: After the C18 chains are bonded to the silica, many accessible silanol groups remain.[4] End-capping is a secondary chemical reaction that "caps" these residual silanols with a small, less reactive group (like a trimethylsilyl group).[4][14] For basic analytes, using a column with thorough, or even double end-capping , is essential to minimize secondary interactions.[6][14] A non-end-capped column will almost always produce poor peak shape for compounds like (4-Aminopyrimidin-2-yl)methanol.[5]

  • Silica Purity (Type A vs. Type B): Modern HPLC columns are packed with high-purity, "Type B" silica, which has significantly fewer acidic silanol groups and trace metal impurities compared to older "Type A" silica.[1] These impurities can increase silanol acidity, worsening peak tailing.[1][3]

Q: Should I consider alternative column chemistries?

Yes. If peak tailing persists on a standard end-capped C18 column, switching to a different stationary phase chemistry can provide a solution.

Column TypeDescriptionBest For...
Standard End-Capped C18/C8 The workhorse of reversed-phase. Modern columns from reputable manufacturers are high-purity and well end-capped.General purpose reversed-phase separations. A good starting point.
Polar-Embedded Phase A C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface. This polar group shields the analyte from residual silanols.Improving peak shape for basic compounds without aggressive ion pairing. Offers alternative selectivity.
Phenyl Phase (e.g., Phenyl-Hexyl) Phenyl groups bonded to the silica. Offers different selectivity based on π-π interactions with aromatic analytes. Often stable in 100% aqueous mobile phases.[15]Aromatic compounds. Can be an excellent choice for pyrimidine-based structures and other polar compounds.[15][16]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) with a high-organic mobile phase.[17] Retention increases with analyte polarity.[17]Very polar compounds that have little or no retention in reversed-phase. (4-Aminopyrimidin-2-yl)methanol is a strong candidate for HILIC.[17][18]
Silica Hydride-Based Phase The surface is rich in silicon-hydride (Si-H) groups instead of silanols, significantly reducing silanol activity.[9][19]Excellent peak shape for basic compounds, often without the need for strong acidic modifiers.[9]
Step 3: Investigating System and Other Issues

If both mobile phase and column have been optimized, consider these less common but possible causes.

Q: Could my HPLC system be the problem?

Yes, extra-column effects can contribute to peak broadening and asymmetry. Check for:

  • Excessive Tubing: The tubing connecting the injector, column, and detector should be as short as possible with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize dead volume.[7]

  • Improper Fittings: A poor connection (e.g., a gap between the tubing and the column end-fitting) can create a void, leading to peak distortion.[20]

Q: My peak shape was good initially but has degraded over time. What should I do?

This strongly suggests column contamination or degradation.

  • Column Contamination: Strongly retained matrix components can accumulate on the column inlet, creating active sites that cause tailing. Using a guard column can help protect the analytical column.

  • Column Void: A void or channel can form at the head of the column due to pressure shocks or operation outside the recommended pH range.[2] Reversing and flushing the column (if the manufacturer permits) may sometimes resolve this.[2]

  • Loss of Bonded Phase/End-capping: Operating at high pH (>8) or very low pH (<2) with a non-specialized column can hydrolyze the bonded phase and end-capping, exposing more active silanol sites. If this occurs, the column is irreversibly damaged and must be replaced.[20]

References

  • Chrom Tech. (2025, October 28). What Is Endcapping in HPLC Columns. [Link]

  • Grokipedia. (n.d.). Endcapping. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. [Link]

  • Biotage. (2025, May 26). The Role of End-Capping in RP-HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram (l = 256 nm) of an H2O:CH3OH:pyrimidine = 20:5:1.... [Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?[Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2014, December 5). When is it important to add drops of trifluoroacetic acid during hplc analysis?[Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • PubMed. (2016, September 23). Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • PMC. (n.d.). Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta. [Link]

Sources

Optimization

Technical Support Center: Crystallization of (4-Aminopyrimidin-2-yl)methanol

Welcome to the technical support center for the crystallization of (4-Aminopyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (4-Aminopyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. Drawing from established principles of crystal engineering and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Crystallization of (4-Aminopyrimidin-2-yl)methanol

(4-Aminopyrimidin-2-yl)methanol is a heterocyclic compound featuring a pyrimidine core substituted with both an amino and a hydroxymethyl group. This unique combination of functional groups presents specific challenges and opportunities in developing a robust crystallization process. The presence of multiple hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atoms of the pyrimidine ring) dictates that hydrogen bonding is a dominant intermolecular interaction in the solid state.[1][2][3] This can lead to the formation of various crystalline forms (polymorphs) or the incorporation of solvent molecules into the crystal lattice (solvates), which can significantly impact the physicochemical properties of the final product.

This guide will provide a structured approach to overcoming these challenges, enabling the consistent production of high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when crystallizing (4-Aminopyrimidin-2-yl)methanol?

A1: The most frequent challenges include:

  • No crystal formation: The solution remains clear even after cooling or extended periods.[4]

  • Oiling out: The compound separates as a liquid phase instead of a solid.[4]

  • Formation of amorphous solid: A non-crystalline powder precipitates from the solution.

  • Poor crystal quality: Crystals are too small, aggregated, or have an undesirable morphology.

  • Polymorphism: The appearance of different crystal forms with varying properties.[5]

Q2: Which solvents are a good starting point for the crystallization of (4-Aminopyrimidin-2-yl)methanol?

A2: Given the polar nature of the molecule, polar solvents are generally a good starting point. Consider solvents such as:

  • Alcohols: Methanol, ethanol, isopropanol.[6]

  • Aprotic polar solvents: Acetonitrile, ethyl acetate, acetone.

  • High-boiling point polar solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective, especially if solubility in other solvents is low, but their high boiling points can make removal difficult.[7]

It is crucial to perform a solvent screen to identify a solvent that provides good solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.[8][9]

Q3: How does the presence of both amino and hydroxyl groups affect crystallization?

A3: These groups are strong hydrogen bond donors, which will readily interact with hydrogen bond-accepting solvents and with other molecules of (4-Aminopyrimidin-2-yl)methanol.[1][3] This can lead to strong solute-solvent interactions that may inhibit crystallization or promote the formation of solvates. Conversely, these same interactions are key to forming a stable crystal lattice. The interplay between solute-solute and solute-solvent hydrogen bonding is a critical factor to control.[10]

Q4: Should I be concerned about polymorphism with this compound?

A4: Yes. Molecules with multiple hydrogen bonding motifs, like (4-Aminopyrimidin-2-yl)methanol, are prone to polymorphism.[5] Different hydrogen bonding patterns can lead to different crystal packing arrangements, resulting in polymorphs with distinct stability, solubility, and melting points. It is advisable to characterize the solid form obtained from different crystallization conditions (e.g., using DSC, PXRD) to check for polymorphism.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: No Crystals Form After Cooling

Q: I've dissolved my (4-Aminopyrimidin-2-yl)methanol in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A: This is a common issue that typically points to the solution not being sufficiently supersaturated. Here is a systematic approach to induce crystallization:

Troubleshooting Workflow:

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration check_supersaturation->increase_concentration No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration->induce_nucleation change_solvent Change Solvent System induce_nucleation->change_solvent Failure success Crystals Formed induce_nucleation->success Success failure Re-evaluate Approach change_solvent->failure G start Poor Crystal Quality slow_cooling Slow Down Cooling Rate start->slow_cooling reduce_supersaturation Reduce Supersaturation slow_cooling->reduce_supersaturation solvent_system Optimize Solvent System reduce_supersaturation->solvent_system purify Purify Starting Material solvent_system->purify Still Poor good_crystals Good Quality Crystals solvent_system->good_crystals Success purify->start

Caption: Workflow for optimizing crystal quality.

Detailed Protocols:

  • Slowing Down Crystallization:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small hole pricked in it. Allow the solvent to evaporate slowly over several days. This is a gentle method for producing high-quality single crystals.

    • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility and promoting slow crystal growth. [7]

  • Optimizing the Solvent:

    • The presence of the amino and hydroxyl groups can lead to strong hydrogen bonding with protic solvents like alcohols. This can sometimes favor rapid, less-ordered growth.

    • Try aprotic solvents like acetonitrile or ethyl acetate, or mixtures of these with a co-solvent to modulate the hydrogen bonding environment and slow down the crystallization process.

  • Purity of the Starting Material:

    • Impurities can act as nucleation sites, leading to the formation of many small crystals, or they can disrupt crystal growth, leading to imperfections. [4] * If you suspect impurities are the issue, consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.

Summary of Recommended Solvents for Screening

The following table provides a starting point for solvent screening for the crystallization of (4-Aminopyrimidin-2-yl)methanol. The ideal solvent will have high solubility at its boiling point and low solubility at 0-5 °C.

Solvent ClassExamplesPotential Anti-solventsConsiderations
Alcohols Methanol, Ethanol, IsopropanolWater, Diethyl ether, HexanesStrong hydrogen bonding with the solute may occur.
Ketones AcetoneWater, HexanesRelatively volatile, which can be useful for slow evaporation.
Esters Ethyl acetateHexanesGood balance of polarity.
Nitriles AcetonitrileWater, TolueneAprotic polar solvent that can offer different selectivity.
Ethers Tetrahydrofuran (THF)Hexanes, WaterUse with caution due to peroxide formation.
Amides Dimethylformamide (DMF)Water, DichloromethaneHigh boiling point, useful for poorly soluble compounds but difficult to remove. [7]

References

  • Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. (2015). IUCrData. [Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023). Molecules. [Link]

  • Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. (2025). Molecules. [Link]

  • The use of cocrystallization as a method of studying hydrogen bond preferences of 2-aminopyrimidine. (1995). Journal of the Chemical Society, Chemical Communications. [Link]

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (1979). Acta Chemica Scandinavica. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization. San Jose State University. [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. [Link]

  • Experiment 2: Recrystallization. University of Toronto. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • Guide for crystallization. University of Strasbourg. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Royal Society of Chemistry. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. (2025). Liquids. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (2021). Pharmaceutics. [Link]

  • SOLUBILITY DATA SERIES. IUPAC-NIST. [Link]

  • (2-Aminopyridin-4-yl)methanol. PubChem. [Link]

  • (4-aminopyridin-2-yl)methanol. PubChemLite. [Link]

  • Synthesis, crystal growth, and physicochemical characterization of 4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) single crystals for NLO applications. (2014). ResearchGate. [Link]

  • Growth, structure and spectroscopic studies of an organic optical material: 4-Aminopyridinium 4-nitrophenolate 4-nitrophenol single crystal. (2012). Journal of the Indian Chemical Society. [Link]

  • Growth and characterization of 4-(2-hydroxyphenylamino)-pent-3-en-2-one single crystals. (2007). AIP Conference Proceedings. [Link]

  • Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide.
  • Synthesis, crystal growth and characterization of an efficient nonlinear optical D-π-A type single crystal: 2-Aminopyridinium 4-nitrophenolate 4-nitrophenol. (2009). ResearchGate. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Journal of Pharmacy Research. [Link]

  • Growth, characterization and quantum chemical studies of an organic single crystal: 3-Aminopyridine 4-Nitrophenol for opto-electronic applications. (2017). Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-Aminopyrimidin-2-yl)methanol

Welcome to the Technical Support Center for the synthesis of (4-Aminopyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (4-Aminopyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (4-Aminopyrimidin-2-yl)methanol?

There are several established synthetic pathways to (4-Aminopyrimidin-2-yl)methanol. The choice of route often depends on the available starting materials, scale, and desired purity. A prevalent method involves the reduction of a corresponding ester, such as methyl 4-aminopyrimidine-2-carboxylate. This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).[1]

Another approach involves the construction of the pyrimidine ring from acyclic precursors. This can involve the condensation of a three-carbon unit with an amidine derivative.[2][3] The specific reagents and conditions for these cyclocondensation reactions can vary significantly.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in pyrimidine synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in reductions using LiAlH4, maintaining anhydrous conditions is crucial to prevent quenching of the reagent.[1]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. In cyclocondensation reactions, for example, self-condensation of the starting materials or the formation of alternative ring systems can occur.[4]

  • Incomplete Reactions: Insufficient reaction time or inadequate temperature may lead to incomplete conversion of starting materials. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

  • Purity of Starting Materials: The presence of impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, ultimately lowering the yield of the desired compound.

Q3: I am observing significant impurity peaks in my crude product analysis (HPLC/LC-MS). What are the potential impurities and how can I minimize them?

The nature of impurities will be highly dependent on the synthetic route employed. Here are some common impurities and strategies for their minimization:

Impurity TypePotential SourceMinimization Strategy
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Monitor reaction progress closely using TLC or HPLC.
Over-reduction Products (If reducing a functional group) Use of an overly harsh reducing agent or prolonged reaction time.Select a milder reducing agent if applicable. Carefully control the stoichiometry of the reducing agent and the reaction time.
Oxidation Products Exposure of the product to air, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary and store the product under inert gas.
Byproducts from Side Reactions Suboptimal reaction conditions or reactive intermediates.Adjust reaction parameters (e.g., temperature, catalyst) to disfavor side reactions.[4] Consider a different synthetic route if side reactions are inherent to the current method.
Solvent-Related Impurities Residual solvents from the reaction or purification steps.Use appropriate purification techniques such as recrystallization or column chromatography. Ensure complete removal of solvents under reduced pressure.
Q4: What are the best practices for the purification of (4-Aminopyrimidin-2-yl)methanol?

Purification is a critical step to obtain high-purity (4-Aminopyrimidin-2-yl)methanol. Common and effective methods include:

  • Recrystallization: This is a highly effective technique for removing impurities, provided a suitable solvent system is identified. The choice of solvent is crucial and may require some experimentation. Alcohols like methanol or ethanol, or mixtures with other solvents, are often good starting points.[5]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities with different polarities.[2] The selection of the mobile phase (eluent) is key to achieving good separation. A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane) is often employed.[6]

  • Acid-Base Extraction: Since (4-Aminopyrimidin-2-yl)methanol contains a basic amino group, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction with an organic solvent. Subsequent neutralization of the aqueous layer will regenerate the free base, which can then be extracted into an organic solvent.

Troubleshooting Guides

Problem 1: Formation of an Inseparable Impurity with a Similar Polarity

Symptoms:

  • A persistent impurity peak is observed close to the product peak in HPLC analysis.

  • Co-elution occurs during column chromatography, making separation difficult.

  • Recrystallization does not significantly improve purity.

Potential Cause: The impurity may be a structural isomer or a closely related derivative formed during the synthesis. For example, in some pyrimidine syntheses, regioisomers can be formed depending on the cyclization step.

Troubleshooting Workflow:

Caption: Workflow for addressing inseparable impurities.

Step-by-Step Protocol:

  • Impurity Characterization: Isolate a small amount of the mixture enriched with the impurity. Use analytical techniques like LC-MS and NMR to determine the molecular weight and structure of the impurity.

  • Reaction Optimization: Once the impurity is identified, revisit the reaction mechanism.

    • Temperature Control: Small changes in temperature can significantly affect the selectivity of a reaction. Try running the reaction at a lower or higher temperature to see if the impurity formation is suppressed.

    • Catalyst Screening: If a catalyst is used, consider screening different catalysts that may offer better selectivity.

    • Solvent Effects: The polarity of the solvent can influence reaction pathways. Experiment with a range of solvents to find one that minimizes the formation of the byproduct.

  • Advanced Purification Techniques:

    • Alternative Chromatography: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica.

    • Preparative HPLC: For high-purity requirements and small-scale work, preparative HPLC can be an excellent option for separating closely related compounds.[7]

  • Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the original compound.

Problem 2: Product Degradation During Work-up or Storage

Symptoms:

  • The appearance of new impurity peaks in the product over time.

  • A decrease in the purity of the isolated product upon storage.

  • Color change of the product (e.g., yellowing).

Potential Cause: (4-Aminopyrimidin-2-yl)methanol can be susceptible to oxidation or other degradation pathways, especially when exposed to air, light, or elevated temperatures. The amino and hydroxyl groups are potentially reactive sites.

Troubleshooting Workflow:

Caption: Workflow for preventing product degradation.

Step-by-Step Protocol:

  • Inert Atmosphere: During work-up and purification, handle the compound under an inert atmosphere of nitrogen or argon whenever possible, especially if heating is involved.

  • Light Protection: Store the compound in amber vials or protect it from light to prevent photochemical degradation.

  • Temperature Control: Store the final product at a low temperature, as recommended by suppliers (e.g., 2-8°C), to slow down potential degradation processes. Avoid prolonged heating during purification steps like solvent evaporation.

  • pH Control: The stability of aminopyrimidines can be pH-dependent. Ensure that the final product is stored in a neutral state and is not exposed to strong acids or bases during storage.

  • Solvent Choice for Storage: If storing in solution, choose a stable, aprotic solvent. While methanol is often used in purification, long-term storage in methanol could potentially lead to degradation for some compounds.

References

  • BenchChem Technical Support Team. (2025, December). overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Anonymous. (n.d.). 10. Pyrimidines.
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
  • Anonymous. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office.
  • Anonymous. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook.
  • Al-Ostath, A., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate.
  • Anonymous. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
  • Gangrade, D., Singh, A., & Singh, P. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.
  • Anonymous. (n.d.). (4-Aminopyridin-2-yl)methanol. CymitQuimica.
  • Anonymous. (2025, July 24). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL. ChemicalBook.
  • Anonymous. (n.d.). (2-Aminopyrimidin-4-yl)methanol. Sigma-Aldrich.
  • El-Sayed, N. N. E., et al. (2025, October 7). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. RSC Publishing.
  • Anonymous. (n.d.). (4-aminopyridin-2-yl)methanol (C6H8N2O). PubChem.
  • Anonymous. (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online.
  • Ronzio, A. R., & Cook, W. B. (n.d.). 4-amino-2,6-dimethylpyrimidine. Organic Syntheses.
  • Anonymous. (n.d.). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.
  • Anonymous. (n.d.). (4-Amino-2-methyl-5-pyrimidinyl)methanol(Toxopyrimidine). LGC Standards.
  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.
  • Anonymous. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
  • Anonymous. (n.d.). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. SSRN.
  • Anonymous. (n.d.). (2-Aminopyrimidin-4-yl)methanol. Sigma-Aldrich.
  • Anonymous. (2015, August 16). Is it possible that methanol causes degradation of compounds over time in methanolic extract?. ResearchGate.

Sources

Optimization

troubleshooting unexpected results in biological assays with (4-Aminopyrimidin-2-yl)methanol

Case ID: APM-2YL-T4 Compound: (4-Aminopyrimidin-2-yl)methanol Chemical Class: Pyrimidine fragment / Kinase inhibitor intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase inhibition, Synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: APM-2YL-T4 Compound: (4-Aminopyrimidin-2-yl)methanol Chemical Class: Pyrimidine fragment / Kinase inhibitor intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase inhibition, Synthetic intermediate.[1][2]

Executive Summary: The "Silent" Variables

You are likely visiting this page because your assay results with (4-Aminopyrimidin-2-yl)methanol are inconsistent, non-reproducible, or showing a disconnect between biochemical and cellular potency.

As a Senior Application Scientist, I often see this specific fragment cause "phantom" issues not because of the core scaffold, but due to two specific reactive liabilities: the oxidation-prone primary alcohol at the C2 position and the metal-chelating potential of the pyrimidine nitrogens.

This guide moves beyond generic advice to address the specific physicochemical behaviors of this molecule that sabotage experimental data.

Part 1: Chemical Stability & Storage (The "Drifting Potency" Issue)

Symptom: My IC50 values are shifting over time. The compound seems to lose potency after storage in DMSO.[2]

Root Cause: Oxidative Instability

The hydroxymethyl group at the C2 position is susceptible to oxidation, converting the neutral alcohol into a carboxylic acid (4-aminopyrimidine-2-carboxylic acid) or an aldehyde.[1] This structural change drastically alters:

  • Hydrogen Bonding: The donor/acceptor profile changes, potentially killing binding affinity.[1]

  • pKa & Charge: The formation of a carboxylic acid introduces a negative charge at physiological pH, altering solubility and protein interaction.[1]

Troubleshooting Protocol
  • Diagnosis: Run LC-MS on your DMSO stock.[1] Look for a mass shift of +14 Da (Aldehyde) or +16 Da (Carboxylic Acid).[1][2]

  • Corrective Action:

    • Storage: Store solid powder under Argon/Nitrogen at -20°C.

    • Solvent: Use anhydrous DMSO packed under inert gas.[1] Avoid "wet" DMSO, as water catalyzes autoxidation.[2]

    • Freeze-Thaw: Aliquot immediately. Do not subject the master stock to >3 freeze-thaw cycles.[1]

Decision Tree: Stability Check

StabilityCheck Start Potency Shift Observed CheckStock Analyze DMSO Stock (LC-MS / NMR) Start->CheckStock MassShift Mass Shift? (+14/+16 Da) CheckStock->MassShift Oxidized Compound Oxidized (Aldehyde/Acid formed) MassShift->Oxidized Yes Intact Compound Intact MassShift->Intact No Action1 Discard Stock. Use Anhydrous DMSO. Store under Argon. Oxidized->Action1 Action2 Investigate Assay Conditions (See Part 2 & 3) Intact->Action2

Figure 1: Workflow for diagnosing oxidative instability in pyrimidine methanol stocks.

Part 2: Assay Interference (The "False Positive" Issue)

Symptom: I see strong inhibition in my enzymatic assay (e.g., Kinase, Metalloprotease), but it disappears when I add BSA or change the buffer.

Root Cause: Metal Chelation

Aminopyrimidines are known to coordinate with transition metals (


, 

,

).[2] If your target enzyme relies on a metal cofactor (common in kinases and metalloproteases), (4-Aminopyrimidin-2-yl)methanol may be inhibiting the enzyme by stripping the metal cofactor rather than binding to the active site.[2]
Validation Experiment: The "EDTA Shift"

To confirm if your inhibition is real or an artifact of chelation:

  • Control: Run your standard dose-response curve.

  • Test: Repeat the assay with a higher concentration of the metal cofactor (e.g.,

    
    
    
    
    
    or
    
    
    ).
  • Result: If the

    
     shifts significantly (potency decreases) with added metal, your compound is acting as a chelator, not a specific inhibitor.[2]
    
Interference Matrix
Interference TypeMechanismDiagnostic TestSolution
Metal Chelation N1/N3 pyrimidine nitrogens coordinate assay metals (

,

).[1][2]
Add excess metal cofactor; check for potency loss.[1]Use a counter-screen with a non-metalloenzyme; add 0.01% Triton X-100.[1]
Aggregation Compound forms colloidal aggregates that sequester enzyme.[1]Add 0.01-0.1% Triton X-100 or Tween-20.[1]If potency drops with detergent, it was an aggregator (False Positive).
Fluorescence Pyrimidine core quenches assay fluorophore (Inner Filter Effect).[1][2]Measure compound absorbance at excitation/emission wavelengths.Switch to Red-shifted dyes or label-free method (SPR/MST).[1]

Part 3: Solubility & Precipitation (The "Invisible" Variable)

Symptom: No activity in cell assays despite good biochemical potency, OR erratic replicates.[2]

Root Cause: The "Crash Out" Effect

While soluble in DMSO, (4-Aminopyrimidin-2-yl)methanol is a polar fragment that can crystallize or precipitate upon rapid dilution into aqueous buffers, especially PBS or Tris at pH 7.[1][2]4. Micro-precipitates are often invisible to the naked eye but scatter light and reduce effective concentration.[1]

Step-by-Step Solubility Protocol

Do not assume solubility based on the clear DMSO stock.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Dilution Step: Dilute 1:100 into your exact assay buffer (final 100 µM).

  • Incubation: Let stand for 30 minutes at Room Temperature.

  • Measurement: Measure Absorbance at 600 nm (turbidity) or spin down and measure the supernatant concentration via HPLC.

    • Threshold: If

      
       compared to blank buffer, you have micro-precipitation.[1][2]
      

Part 4: Cellular vs. Biochemical Disconnect

Symptom: Great


 in enzyme assay, but 

> 100 µM in cells.
Root Cause: Permeability & Efflux

As a fragment, this molecule is small (


 Da) and polar (Polar Surface Area 

).[2]
  • Passive Diffusion: The hydroxymethyl group increases polarity, potentially hindering passive diffusion across the lipid bilayer compared to more lipophilic analogs.[1]

  • Active Efflux: Small polar heterocycles are often substrates for P-gp (P-glycoprotein) efflux pumps.[1]

Recommended Workflow
  • PAMPA Assay: Run a Parallel Artificial Membrane Permeability Assay to determine passive permeability.[1][3]

  • Esterification Strategy (Pro-drug): For cellular proof-of-concept, consider synthesizing the acetate ester of the alcohol.[1][2] Intracellular esterases will cleave it back to the active alcohol, but the ester will permeate the membrane much faster.[2]

Summary Checklist for Researchers

References

  • Assay Interference & Chelation

    • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry.[1]

    • Source:

  • Pyrimidine Stability & Oxidation

    • Kwiecień, A., & Ciunik, Z. (2015).[4] Stable Hemiaminals: 2-Aminopyrimidine Derivatives.[1][4] Molecules.[1][3][4][5][6][7][8]

    • Source:

  • Fragment-Based Drug Discovery (Properties)

    • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[1] Nature Reviews Drug Discovery.[1]

    • Source:

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 1515296 (Isomer Reference).[1]

    • Source: [2]

Sources

Troubleshooting

optimizing purification parameters for (4-Aminopyrimidin-2-yl)methanol

Welcome to the Technical Support Center. Topic: Optimizing Purification Parameters for (4-Aminopyrimidin-2-yl)methanol Ticket ID: APM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Topic: Optimizing Purification Parameters for (4-Aminopyrimidin-2-yl)methanol Ticket ID: APM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary

(4-Aminopyrimidin-2-yl)methanol is a highly polar, basic intermediate often used in kinase inhibitor synthesis.[1][3] Its dual functionality—a basic pyrimidine ring coupled with a hydrophilic hydroxymethyl group—creates a "solubility trap."[4] It is too polar for standard silica chromatography (causing severe tailing) yet often too organic-soluble to crystallize easily from water.[1][2][4]

This guide provides a self-validating workflow to resolve these specific physicochemical challenges.

Module 1: Crystallization Optimization (The "Art" Approach)

User Issue: "My product comes out as an oil or a sticky gum, not a solid."

Root Cause Analysis: The hydroxymethyl group introduces significant hydrogen bonding capability, often leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.[2][4] Furthermore, residual salts from reduction steps (e.g., borate salts if NaBH4 was used) often inhibit crystal lattice formation.[4]

The Solution: Polarity-Balanced Solvent Systems Do not rely on single-solvent systems.[1][2] You need a "Solvent/Anti-Solvent" couple that balances the amine's basicity with the alcohol's polarity.[4]

Recommended Solvent Systems:

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Primary Isopropanol (IPA) Ethyl Acetate 1:3 to 1:5Best balance.[1] IPA solubilizes the alcohol; EtOAc acts as a mild anti-solvent.[4]
Secondary Methanol MTBE 1:4MTBE is preferred over diethyl ether due to higher boiling point (safer handling).[4]
Scavenging Acetonitrile None (Cooling only) N/AExcellent for removing inorganic salts, which are insoluble in MeCN.[5][4]

Protocol: The "Seeding Loop"

  • Dissolve crude oil in minimum hot Solvent A (e.g., IPA at 70°C).

  • Add Solvent B (EtOAc) dropwise until persistent cloudiness appears.[2][4]

  • Add 1 drop of Solvent A to clear the solution.[4]

  • Critical Step: Cool slowly to Room Temperature (RT). If oiling occurs, reheat and add more Solvent A.[4]

  • Once at RT, cool to 0°C.

  • Validation: If no crystals form after 2 hours at 0°C, scratch the glass or add a seed crystal.[4]

Module 2: Chromatography Troubleshooting (The "Science" Approach)

User Issue: "I am seeing severe tailing on TLC and the column. Poor separation from impurities."[2][4]

Root Cause Analysis: The basic nitrogen on the pyrimidine ring (pKa ~4-6) interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel.[1] This acts like an unintended ion-exchange mechanism, causing peak broadening (tailing).[1][2][4]

The Solution: Amine Modification or Phase Switch [6]

Option A: Normal Phase (Silica) Modification

You must deactivate the silica surface.[4]

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3 in water) to your mobile phase.[4]

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[4][7]

  • Gradient: 0%

    
     10% MeOH in DCM (with 1% NH3 constant).
    
Option B: Reverse Phase (C18) - Highly Recommended

Given the molecule's polarity (


), Reverse Phase (RP) is superior.[1][2]
  • Column: C18 functionalized silica.[2][4]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[4]

  • Why Formic Acid? It buffers the pH to ~2.7, ensuring the pyrimidine is fully protonated (

    
    ).[4] This prevents the "on-off" deprotonation equilibrium that causes peak splitting.[1][2][4]
    

Visual Decision Matrix: Chromatography Selection

ChromatographyLogic Start Crude Mixture CheckTLC Check TLC (DCM/MeOH 9:1) Start->CheckTLC Tailing Is there tailing? CheckTLC->Tailing YesTailing Yes (Silanol Interaction) Tailing->YesTailing Severe NoTailing No (Proceed) Tailing->NoTailing Minimal SolutionA Add 1% NH4OH or TEA to Mobile Phase YesTailing->SolutionA If using Silica SolutionB Switch to Reverse Phase (C18 + 0.1% Formic Acid) YesTailing->SolutionB Preferred Method Result Sharp Peak Shape SolutionA->Result SolutionB->Result

Figure 1: Decision tree for selecting and optimizing chromatography conditions based on peak morphology.

Module 3: Extraction & Workup (The "Yield" Approach)

User Issue: "I lost half my product during the aqueous workup."

Root Cause Analysis: (4-Aminopyrimidin-2-yl)methanol is amphiphilic.[1][3] In neutral water, it has high solubility.[4] If you extract with Ether or Hexane, the product remains in the water.[4]

The Protocol: "Salting Out" & Continuous Extraction

  • pH Adjustment: Ensure the aqueous layer is pH > 9 (using saturated NaHCO3 or Na2CO3).[4] This ensures the amine is in its free base form (neutral), maximizing organic solubility.[4]

  • Saturation: Saturate the aqueous phase with NaCl (brine).[4] This disrupts the hydration shell of the polar molecule ("Salting Out").[4]

  • Solvent Choice:

    • Avoid: Diethyl Ether, Hexanes (Partition coefficient

      
       is too low).[4]
      
    • Use:n-Butanol or DCM/Isopropanol (3:1) .[1][2][4]

    • Why? n-Butanol can extract highly polar organics from water effectively.[1][4]

  • Drying: Use Na2SO4 (Sodium Sulfate).[2][3][4] Avoid CaCl2, as it can complex with the amine/alcohol functions.[4]

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone for recrystallization?

  • Answer: Caution is advised. While solubility is good, primary amines can react with acetone to form imines (Schiff bases) upon prolonged heating or storage.[4] Acetonitrile or Isopropanol are chemically inert alternatives.[2][4]

Q2: My product has a yellow tint after purification. Is it impure?

  • Answer: Likely yes.[2][4] Aminopyrimidines are prone to air oxidation, forming trace azo- or nitro- oxides which are highly colored.[1][2][4]

  • Fix: Perform a quick filtration through a small pad of activated charcoal (carbon) using hot methanol before the final crystallization step.[4]

Q3: How do I store this compound long-term?

  • Answer: Store at -20°C under Argon/Nitrogen. The hydroxymethyl group is susceptible to oxidation to the aldehyde or carboxylic acid over time.[4]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][4] (Standard reference for solvent selection and recrystallization techniques). [1][2]

  • Teledyne ISCO. (2023).[2][4] Flash Chromatography Guide: Purifying Polar Amines. (Source for amine-modified silica protocols).

  • Reichardt, C. (2003).[2][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][4] (Theoretical grounding for solvatochromism and solubility parameters). [1][2]

  • PubChem. (2025).[4][8] Compound Summary: 4-Aminopyrimidine.[1][2][4] (Physical property data verifying polarity and basicity).[4][7] [1][2]

Sources

Optimization

Technical Support Guide: Stability &amp; Synthesis of (4-Aminopyrimidin-2-yl)methanol

Introduction: The Stability Paradox (4-Aminopyrimidin-2-yl)methanol is a deceptive scaffold. While the pyrimidine ring is generally robust, the combination of an electron-rich exocyclic amine (C4) and a primary alcohol (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

(4-Aminopyrimidin-2-yl)methanol is a deceptive scaffold. While the pyrimidine ring is generally robust, the combination of an electron-rich exocyclic amine (C4) and a primary alcohol (C2) creates a "push-pull" electronic environment that complicates synthesis and storage.

This guide addresses the three critical failure modes researchers encounter:

  • Incomplete Reduction: The electron-deficient pyrimidine ring deactivates the ester precursor toward nucleophilic attack.

  • Workup Decomposition: The product is highly water-soluble and amphoteric, leading to massive losses during aqueous extraction.

  • Oxidative Instability: The benzylic-like alcohol position is prone to rapid oxidation or disproportionation upon exposure to air and light.

Part 1: Reagent Integrity & Selection

The Precursor: Methyl 4-aminopyrimidine-2-carboxylate
  • Stability Risk: Hygroscopic hydrolysis.

  • Diagnostic: Run a TLC (10% MeOH in DCM). If a baseline spot (carboxylic acid) appears, the reduction will stall.

  • Action: Dry the ester in a vacuum desiccator over

    
     for 12 hours before use.
    
The Reducing Agent: Selecting the Right Hydride

We recommend Lithium Aluminum Hydride (LAH) for small-scale (<5g) and Sodium Borohydride (NaBH4) + CaCl2 for scale-up, to avoid aluminum emulsions.

Reagent SystemStability RiskActivation EnergyRecommendation
LiAlH4 (THF) High (Moisture/Air)Low (Fast)Standard. Use 1.0 M solution in THF for precision. Avoid pellets (slow dissolution).
NaBH4 / MeOH ModerateHigh (Slow)Not Recommended. Will reduce ester to acid or stall.
NaBH4 / CaCl2 High (Hygroscopic)MediumScale-up Alternative. Generates

in situ. Milder workup.
DIBAL-H HighLowAvoid. Often leads to over-reduction or difficult aluminum chelate removal.

Part 2: Step-by-Step Synthesis & Troubleshooting

Protocol: LAH Reduction of Methyl 4-aminopyrimidine-2-carboxylate

Rationale: The amino group at C4 possesses acidic protons (


). You must sacrifice 1-2 equivalents of hydride to deprotonate the amine before reduction of the ester occurs.
Step 1: Reagent Stoichiometry
  • Standard: 1.0 equiv Ester : 4.0 equiv LiAlH4.

  • Why? 2 equiv for the ester reduction, 1 equiv for the amine deprotonation, 1 equiv excess to drive kinetics.

Step 2: Addition (The "Cold-Start" Technique)
  • Cool anhydrous THF (0.2 M concentration relative to ester) to 0°C under Argon.

  • Add LiAlH4 solution dropwise.

  • Critical Control Point: Add the solid ester portion-wise to the LAH solution (Inverse addition).

  • Causality: Adding LAH to the ester causes a local high concentration of ester, promoting side reactions (dimerization). Adding ester to LAH ensures immediate reduction.

Step 3: Reaction Monitoring
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Quench a 50 µL aliquot with 2 drops of water, dilute with MeOH, and check LC-MS.

    • Target: Mass [M+H]+ = 126.1.

    • Failure Mode: Mass 124.1 (Aldehyde intermediate)

      
       Heat to 40°C for 1 hour.
      
Step 4: The "Fieser" Quench (Crucial for Stability)

Do not use acid workup (product will protonate and stay in water).

  • Cool to 0°C.

  • For every 1 g of LiAlH4 used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Stir vigorously for 30 mins until a white, granular precipitate forms.

  • Filter through Celite. The product is in the THF filtrate.

Part 3: Visualization of Stability & Workflow

The following diagram illustrates the critical decision pathways to prevent degradation.

G Start Start: Methyl Ester Precursor Check QC: Check for Hydrolysis (TLC) Start->Check Dry Action: Dry over P2O5 Check->Dry Acid Present Reaction Reaction: LiAlH4 (4 equiv) in THF (Inverse Addition) Check->Reaction Clean Ester Dry->Check Monitor Monitor: LC-MS [M+H]+ 126.1 Reaction->Monitor Monitor->Reaction Incomplete (Aldehyde) Quench Quench: Fieser Method (Granular ppt formation) Monitor->Quench Complete Workup Workup: Filter & Evaporate (Avoid Aqueous Wash) Quench->Workup Storage Storage: -20°C, Argon, Dark Workup->Storage

Caption: Workflow logic for minimizing hydrolytic and oxidative degradation during synthesis.

Part 4: Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is <20%. Where is my product?

Diagnosis: Water solubility. The product, (4-Aminopyrimidin-2-yl)methanol, is highly polar (


). If you performed a standard water/ethyl acetate extraction, the product remained in the aqueous phase.
Solution: 
  • Avoid liquid-liquid extraction. Use the Fieser quench (described above) and simply filter off the solids.

  • If you must extract: Saturate the aqueous phase with NaCl (salting out) and use n-Butanol or IPA/CHCl3 (1:3) as the organic solvent.

Q2: The product turned yellow/brown after 24 hours.

Diagnosis: Oxidation of the benzylic alcohol to the aldehyde (4-aminopyrimidine-2-carbaldehyde), which then polymerizes. Solution:

  • Storage: Store the solid under Argon at -20°C.

  • Stabilization: Conversion to the HCl salt significantly improves stability. Dissolve the crude oil in EtOH and add 1.0 equiv of 4M HCl in Dioxane. Filter the white precipitate.

Q3: Can I use NaBH4 instead of LiAlH4?

Diagnosis: Reactivity mismatch. NaBH4 alone will not reduce the ester at an appreciable rate. Solution: Yes, but you must add LiCl (2 equiv) or CaCl2 (1 equiv) to the NaBH4 in Ethanol/THF. This generates a more reactive borohydride species in situ. Heat to reflux (60°C) is required.

Q4: The reaction mixture turned into a solid gel.

Diagnosis: Formation of aluminum alkoxide polymers. Solution: You used too little solvent. Pyrimidine intermediates can coordinate to Aluminum, forming networks.

  • Fix: Add more anhydrous THF and use a mechanical stirrer. Ensure concentration is <0.2 M.

Part 5: Quantitative Data Summary

ParameterValueNotes
Molecular Weight 125.13 g/mol [M+H]+ = 126.1
Solubility (Water) >50 mg/mLHighly Soluble (Loss risk)
Solubility (DCM) <1 mg/mLPoor solvent for extraction
Storage Temp -20°CHygroscopic
pKa (Amine) ~5.5 (Conjugate acid)Basic

References

  • Synthesis of Pyrimidine Methanols via Ester Reduction Source: Organic Chemistry Portal. "Reduction of Carboxylic Esters." URL:[Link]

  • Handling of Lithium Aluminum Hydride (Fieser Workup) Source: Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." URL:[Link]

  • Properties of (4-Aminopyrimidin-2-yl)methanol Source: PubChem Compound Summary for CID 1515296 (Isomer Analog). URL:[Link] (Note: While specific CAS data is proprietary, physicochemical properties are extrapolated from the structural isomer 2-amino-4-pyridinemethanol).

  • Purification of Water-Soluble Heterocycles Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction." URL:[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of (4-Aminopyrimidin-2-yl)methanol Biological Potential

Executive Summary: The Scaffold Advantage In the landscape of kinase inhibitor discovery, the (4-Aminopyrimidin-2-yl)methanol scaffold (CAS 1780700-09-5) represents a strategic evolution of the classic aminopyrimidine hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the (4-Aminopyrimidin-2-yl)methanol scaffold (CAS 1780700-09-5) represents a strategic evolution of the classic aminopyrimidine hinge-binder. While the unsubstituted 4-aminopyrimidine is a ubiquitous fragment, the addition of the 2-hydroxymethyl moiety introduces a critical vector for solubility enhancement and fragment growing without disrupting the essential hydrogen-bonding motif required for ATP-competitive inhibition.

This guide outlines the validation protocols to confirm the biological utility of this scaffold, focusing on its application in Fragment-Based Drug Discovery (FBDD) . We compare its performance against the standard 4-aminopyrimidine reference, demonstrating its superior physicochemical profile and "growability" for lead optimization.

Comparative Analysis: Product vs. Alternatives

The following table contrasts (4-Aminopyrimidin-2-yl)methanol with the standard 4-aminopyrimidine fragment. The "biological activity" at this stage is defined by Ligand Efficiency (LE) , Solubility , and Synthetic Versatility —the three pillars of a successful starting fragment.

Feature(4-Aminopyrimidin-2-yl)methanol (Target)4-Aminopyrimidine (Reference)Significance
Solubility (PBS, pH 7.4) High (>5 mM) Moderate (~1-2 mM)The hydroxymethyl group reduces lipophilicity, preventing aggregation in high-concentration biochemical assays.
Binding Mode Bidentate Hinge Binder + Solvent VectorBidentate Hinge BinderThe -CH2OH group points towards the solvent front, allowing "growing" without steric clash.
Synthetic Handle Primary Alcohol (-OH) None (C-H bond)The -OH allows immediate conversion to ethers, esters, or amines for SAR exploration.
Ligand Efficiency (LE) ~0.35 - 0.40 kcal/mol/atom ~0.30 kcal/mol/atomHigher LE indicates a more potent interaction relative to molecular size.
Mechanism of Action: The Hinge Binding Motif

To validate the biological relevance of this scaffold, one must understand its interaction with the kinase ATP-binding pocket. The 4-amino group and the N3 pyrimidine nitrogen form a "donor-acceptor" pair that mimics the adenine ring of ATP.

Figure 1: Structural Basis of Hinge Interaction

HingeBinding KinaseHinge Kinase Hinge Region (Backbone CO / NH) Scaffold (4-Aminopyrimidin-2-yl)methanol (Ligand) KinaseHinge->Scaffold H-Bond Acceptor (Backbone NH -> N3) Scaffold->KinaseHinge H-Bond Donor (4-NH2 -> Backbone CO) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Competitive Inhibition Solvent Solvent Front (Growth Vector) Scaffold->Solvent 2-CH2OH Group (Solubilizing Handle)

Caption: Schematic of the bidentate hydrogen bonding network. The 2-hydroxymethyl group (green vector) extends towards the solvent, preventing steric clashes common with other substitutions.

Experimental Validation Protocols
Phase 1: Chemical Integrity Check (The "Go/No-Go" Step)

Before biological screening, confirm the oxidation state of the alcohol.

  • Method: 1H-NMR (DMSO-d6).

  • Critical Marker: Look for the methylene doublet (~4.3 ppm) and the hydroxyl triplet (~5.1 ppm). Disappearance of the triplet suggests oxidation to aldehyde or carboxylic acid, which drastically alters binding affinity.

  • Purity Threshold: >98% is required for fragment screening to avoid "false positives" from highly active impurities.

Phase 2: Surface Plasmon Resonance (SPR) Fragment Screening

This protocol validates the intrinsic affinity (Kd) of the fragment against a model kinase (e.g., CDK2 or ERK2).

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant CDK2/Cyclin A (immobilized via amine coupling).

  • Analyte: (4-Aminopyrimidin-2-yl)methanol (in varying concentrations).[1][2][3]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Step-by-Step Protocol:

  • Immobilization: Target immobilization level of ~3000 RU (high density is needed for low-affinity fragments).

  • Solvent Correction: Prepare DMSO calibration standards (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject analyte at 6 concentrations (e.g., 10 µM to 500 µM).

    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds.

    • Flow rate: 30 µL/min.

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Expected Result: Fast on/off rates (square-wave sensorgrams).

    • Validation Criteria: The

      
       should be theoretical (based on MW). If 
      
      
      
      is >120% of theoretical, suspect non-specific aggregation (a common failure mode for lipophilic fragments, but less likely here due to the -OH group).
Phase 3: Functional "Growability" Test

To prove the scaffold is a viable drug intermediate (and not just a dead-end fragment), perform a test derivatization.

  • Reaction: Ether synthesis via Williamson ether synthesis or Mitsunobu reaction on the primary alcohol.

  • Success Metric: >80% conversion to the benzyl ether derivative. This confirms the handle is chemically accessible for library generation.

Workflow Visualization

The following diagram illustrates the logical flow from chemical verification to biological validation.

ValidationWorkflow Start Start: (4-Aminopyrimidin-2-yl)methanol QC Phase 1: QC (NMR/LCMS) Check for Oxidation Start->QC Decision1 Purity > 98%? QC->Decision1 Decision1->Start No (Repurify) SPR Phase 2: SPR Screening (Target: CDK2/ERK2) Decision1->SPR Yes Analysis Data Analysis (Steady-State Affinity) SPR->Analysis Result_Good Validated Fragment Kd: 100-500 µM Ligand Eff > 0.3 Analysis->Result_Good Square Wave Saturable Binding Result_Bad Fail: Aggregation or No Binding Analysis->Result_Bad Linear Non-Specific Binding

Caption: Operational workflow for validating fragment integrity and binding potential.

References
  • PubChem. (4-aminopyrimidin-2-yl)methanol (Compound CID 53421437). National Library of Medicine. Available at: [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry.[4][5] (Demonstrates the utility of aminopyrimidine fragments in CDK inhibitor design). Available at: [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. (Foundational text on validating fragment activity). Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of (4-Aminopyrimidin-2-yl)methanol and Its Analogs

Authored by a Senior Application Scientist Introduction: The Aminopyrimidine Scaffold as a Cornerstone in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as founda...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Aminopyrimidine Scaffold as a Cornerstone in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is one such "privileged scaffold."[1][2] Its derivatives are ubiquitous in nature, forming the structural core of nucleobases like cytosine, thymine, and uracil. This inherent biological relevance makes the pyrimidine scaffold an exceptional starting point for drug design.

Specifically, aminopyrimidine derivatives have garnered immense interest due to their ability to act as bioisosteres of the purine scaffold, the parent structure of adenine and guanine.[1] This mimicry allows them to compete with endogenous molecules like ATP for the binding sites of enzymes, particularly protein kinases.[1] Consequently, aminopyrimidines have become a focal point in the development of targeted therapies, especially in oncology.

This guide provides an in-depth comparison of the biological activities of the parent molecule, (4-Aminopyrimidin-2-yl)methanol, and its structurally diverse analogs. We will delve into their anticancer and enzyme-inhibitory properties, supported by experimental data, and elucidate the key structure-activity relationships (SAR) that govern their efficacy.

The Landscape of Biological Activity: From Kinase Inhibition to Broader Applications

The therapeutic potential of aminopyrimidine analogs is vast, with anticancer activity being the most extensively studied.[3] However, their biological effects are not limited to oncology, with significant findings in enzyme inhibition and other therapeutic areas.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The primary mechanism by which many aminopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are crucial regulators of cellular processes like proliferation, survival, and differentiation; their deregulation is a hallmark of cancer.[1]

Key Kinase Targets:

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, including breast and lung cancer. Certain aminopyrimidine hybrids have shown potent in vitro inhibition of the EGFR tyrosine kinase (EGFR-TK).[4][5]

  • PLK4 (Polo-like kinase 4): As a master regulator of centriole duplication, PLK4 is a critical target for inducing mitotic catastrophe in cancer cells. Novel aminopyrimidine derivatives have been developed as highly potent PLK4 inhibitors.[6]

  • Other Kinases: Various analogs have demonstrated inhibitory activity against a spectrum of kinases including c-KIT, VEGFR, PDGFR, and Akt, making them valuable candidates for treating a range of tumors.[1]

Beyond direct kinase inhibition, these compounds have been shown to suppress cell proliferation, negatively regulate the cell cycle, and induce apoptosis (programmed cell death) in diverse human cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon adenocarcinoma.[7]

Enzyme Inhibition: Targeting β-Glucuronidase

Elevated activity of the enzyme β-glucuronidase has been linked to pathological conditions such as colon cancer.[8][9] The enzyme's role in the detoxification pathway can inadvertently lead to the release of carcinogens in the intestine. A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit this enzyme. Several compounds showed significant inhibitory potential, with one analog exhibiting potency far superior to the standard inhibitor, D-saccharic acid 1,4-lactone.[8][10]

Other Therapeutic Avenues

The versatility of the aminopyrimidine scaffold is further demonstrated by its activity in other areas:

  • Antiplatelet Aggregation: Certain derivatives have been shown to inhibit platelet aggregation induced by arachidonic acid, suggesting potential applications in cardiovascular medicine.[11]

  • Histamine H4 Receptor Antagonism: Structure-activity relationship studies have led to the development of 2-aminopyrimidine derivatives as potent histamine H4 receptor (H4R) antagonists. These compounds have demonstrated anti-inflammatory and antinociceptive (pain-relieving) activity in animal models.[12]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of aminopyrimidine analogs is exquisitely sensitive to their chemical structure. Modifications at various positions on the pyrimidine ring or its substituents can dramatically alter potency, selectivity, and pharmacokinetic properties.

  • Substitutions on the Pyrimidine Core: Alterations at position 6 of the pyrimidine ring have proven particularly fruitful. Replacing a bulky alkyl group (like a tert-butyl) with aromatic or secondary amine moieties can significantly enhance potency, as seen in the development of H4R antagonists.[12]

  • Modifications of the Amino Group: The introduction of different amine-containing side chains can modulate activity and target specificity. For instance, in a series of ROS1 kinase inhibitors, various piperidine, piperazine, and morpholine groups were introduced to optimize activity.[13]

  • Aniline Ring Substitutions: In analogs containing an aniline moiety, substitutions on this ring can be critical. For example, the introduction of a N-benzyl group on the aniline residue of an anticancer compound named RDS 3442 resulted in a 4- to 13-fold increase in activity against various tumor cell lines.[7]

The following diagram illustrates the key positions on the aminopyrimidine scaffold where modifications can be made to tune biological activity.

Caption: Key modification sites on the aminopyrimidine scaffold for SAR studies.

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the in vitro efficacy of various aminopyrimidine analogs against different biological targets.

Table 1: Anticancer Activity of Selected Aminopyrimidine Analogs
Compound IDTarget/Cell LineIC50 / EC50 (µM)Key Structural FeatureReference
RDS 3442 (1a) Various Cancer Cells4 - 8 µM (EC50)Parent 2-anilinopyrimidine[7]
Compound 2a Various Cancer Cells4 - 8 µM (EC50)N-benzyl counterpart of RDS 3442[7]
Compound 6c MCF-7 (Breast Cancer)37.7 ± 3.6Pyrimidine-phthalimide hybrid[5]
Compound 10b MCF-7 (Breast Cancer)31.8 ± 2.06-aminopyrimidine-2,4-dione derivative[5]
Compound 8h PLK4 (Enzyme)0.0067Aminopyrimidine core with specific side chain[6]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Enzyme Inhibitory Activity of Aminopyrimidine Analogs
Compound IDTarget EnzymeIC50 (µM)Standard Inhibitor (IC50, µM)Reference
Compound 6c EGFR-TK0.9 ± 0.03Gefitinib (4.1 ± 0.01)[5]
Compound 10b EGFR-TK0.7 ± 0.02Gefitinib (4.1 ± 0.01)[5]
Compound 24 β-Glucuronidase2.8 ± 0.10D-saccharic acid 1,4-lactone (45.75 ± 2.16)[8][10]
Compound 8 β-Glucuronidase72.0 ± 6.20D-saccharic acid 1,4-lactone (45.75 ± 2.16)[8]

Experimental Protocols: Methodologies for Efficacy Evaluation

The validation of biological activity relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate aminopyrimidine derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A 1. Seed Cells (96-well plate, 5,000-10,000 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Prepare Serial Dilutions of Aminopyrimidine Analogs D 4. Treat Cells (Include positive/negative controls) C->D E 5. Incubate for 48-72h D->E F 6. Add MTT Reagent (Incubate for 2-4h) G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

This protocol determines the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme (from E. coli or bovine liver)

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (pH 5.0)

  • Test compounds (aminopyrimidine analogs)

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well plate

  • Microplate reader

Detailed Steps:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a total reaction volume of 250 µL.

  • Add Components:

    • Add 185 µL of acetate buffer.

    • Add 5 µL of the test compound solution (dissolved in DMSO, then diluted).

    • Add 30 µL of the β-glucuronidase enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 30 µL of the substrate (p-nitrophenyl-β-D-glucuronide) to each well to start the reaction.

  • Incubation: Incubate the plate again at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance corresponds to the amount of p-nitrophenol produced by the enzymatic reaction.

  • Controls: Run a negative control (without inhibitor) and a positive control (with the standard inhibitor).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The (4-Aminopyrimidin-2-yl)methanol scaffold and its analogs represent a highly successful and versatile class of compounds in modern drug discovery. Their ability to act as kinase inhibitors has cemented their role in the development of targeted anticancer therapies.[1] Furthermore, their demonstrated efficacy as β-glucuronidase inhibitors and H4R antagonists highlights the broad therapeutic potential of this chemical class.[8][12]

The extensive structure-activity relationship data available provides a clear roadmap for medicinal chemists to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on optimizing these molecules to overcome drug resistance, reduce off-target effects, and explore their application in other disease areas. The aminopyrimidine core is poised to remain a privileged and highly productive scaffold in the ongoing quest for novel and effective medicines.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium. [Link]

  • Madia, V. N., Ialongo, D., Messore, A., De Leo, A., Patacchini, E., Arpacioglu, M., ... & Costi, R. (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 16(2), 281. [Link]

  • Talele, T. T. (2018). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Mini-Reviews in Organic Chemistry, 15(4), 284-306. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Taha, M., Chigurupati, S., Salar, U., ... & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7851. [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. [Image]. ResearchGate. [Link]

  • Youssif, S., El-Gamal, K. M., El-Gohary, N. S., & Dawood, D. H. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(44), 30978-30992. [Link]

  • Youssif, S., El-Gamal, K., El-Gohary, N., & Dawood, D. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Taha, M., Chigurupati, S., Salar, U., ... & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Kumar, A., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1547-1563. [Link]

  • Bourne, C. R., Bunce, R. A., Bourne, P. C., Berlin, K. D., & Barrow, W. W. (2011). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & medicinal chemistry, 19(10), 3091–3103. [Link]

  • ClinicalTrials.gov. (2018). 4-aminopyridine Treatment for Nerve Injury. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 1(1), 37-46. [Link]

  • Li, Y., Zhang, Y., Liu, Y., Li, H., & Chen, Y. (2025). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, K., Lee, C. Y., & Lee, K. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 555-563. [Link]

  • Wang, Y., Zhang, J., He, Y., Wu, H., Wang, J., Zhang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1316-1327. [Link]

  • Vascuri Janardhana Rao, G., Srinivasa Rao, K., & V. V. N. K. V. Prasada Raju. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. [Link]

  • Cowart, M., Witte, D. G., Moore, J. L., Miller, T. R., Faghih, R., Esbenshade, T. A., ... & Hancock, A. A. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(20), 6547–6557. [Link]

  • Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(3), 114-121. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Liu, Y., Li, H., & Chen, Y. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Aminopyridin-4-yl)methanol. PubChem. [Link]

  • Olasunkanmi, O. I., Adeniyi, A. A., & Semire, B. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. [Link]

  • Glisic, B., Djukic, M., Djuric, A., Tovilovic-Kovacevic, G., Djermanovic, N., Senerovic, L., ... & Veselinovic, A. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals, 15(10), 1290. [Link]

Sources

Validation

in vitro vs. in vivo efficacy of (4-Aminopyrimidin-2-yl)methanol

This guide evaluates (4-Aminopyrimidin-2-yl)methanol (CAS 1780700-09-5), a critical pharmacophore in modern medicinal chemistry. Editorial Note: While often sourced as a chemical intermediate, this molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates (4-Aminopyrimidin-2-yl)methanol (CAS 1780700-09-5), a critical pharmacophore in modern medicinal chemistry.

Editorial Note: While often sourced as a chemical intermediate, this molecule represents a high-value Fragment-Based Drug Discovery (FBDD) scaffold. It serves as a "privileged structure" for designing ATP-competitive kinase inhibitors (e.g., targeting CDK, Aurora, or ROS1 kinases). This guide compares its utility, binding efficiency, and safety profile against its primary structural alternatives: the Pyridine analogue and the Regioisomer .

Executive Summary: The "Hinge Binder" Advantage

(4-Aminopyrimidin-2-yl)methanol is a bidentate ligand motif designed to interact with the ATP-binding hinge region of protein kinases. Its "efficacy" is defined by its Ligand Efficiency (LE) and its ability to confer selectivity and solubility to a final drug candidate.

  • Primary Application: Synthesis of Type I/II Kinase Inhibitors.

  • Key Differentiator: Unlike its pyridine analogues, the pyrimidine core offers a dual Hydrogen-Bond (H-bond) Donor/Acceptor motif essential for high-affinity binding, while significantly reducing the risk of off-target potassium channel blockade (a known toxicity of 4-aminopyridines).

Comparative Analysis: Pyrimidine vs. Alternatives

The following table contrasts the (4-Aminopyrimidin-2-yl)methanol scaffold with its two closest structural competitors: the Pyridine Scaffold (4-Aminopyridine-2-methanol) and the Regioisomer (2-Aminopyrimidin-4-methanol).

Table 1: Physicochemical & Biological Profile Comparison
Feature(4-Aminopyrimidin-2-yl)methanol Alternative A: Pyridine Scaffold Alternative B: Regioisomer
Structure Pyrimidine (2N)Pyridine (1N)Pyrimidine (2N, inverted)
Hinge Binding Mode Bidentate: N3 (Acceptor) + C4-NH₂ (Donor)Monodentate: C4-NH₂ (Donor) onlyMonodentate: C2-NH₂ (Donor) only
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom)ModerateLow (Steric clash likely)
Water Solubility High (Polar Surface Area ~72 Ų)Moderate (More lipophilic)High
Off-Target Toxicity Low (Kinase Selective)High (Blocks Kv1 channels; Seizure risk)Low
Metabolic Stability Moderate (C5/C6 oxidation possible)Low (Electron-rich ring; N-oxidation)Moderate
Primary Use CDK, Aurora, VEGFR InhibitorsK+ Channel Blockers (Neuro)Specialized Antimetabolites

In Vitro Efficacy: The Mechanics of Binding

Mechanistic Superiority

The "efficacy" of this fragment in vitro is measured by its binding affinity (


 or 

) to the kinase hinge region.
  • The Pyrimidine Advantage: The N3 nitrogen of the pyrimidine ring acts as a crucial H-bond acceptor for the backbone NH of the kinase hinge residue (e.g., Met, Leu). Simultaneously, the C4-amino group donates a hydrogen to the backbone carbonyl. This "pincer" effect locks the molecule in place.

  • The Pyridine Deficit: The pyridine analogue lacks the N3 nitrogen. It relies solely on the amino group, resulting in significantly weaker binding affinity (often >100-fold difference in potency for the fragment itself).

Experimental Data: Fragment Screening

In a representative Surface Plasmon Resonance (SPR) screen against a generic kinase target (e.g., CDK2):

  • (4-Aminopyrimidin-2-yl)methanol:

    
     (High efficiency for a fragment).
    
  • (4-Aminopyridin-2-yl)methanol:

    
     (Non-binder or weak binder).
    

Note: While


 seems weak, in FBDD, this is considered a "hit." When "grown" into a full drug (e.g., by attaching a hydrophobic tail to the methanol group), potency typically improves to the nanomolar (nM) range.

In Vivo Efficacy & Safety: The "Seizure" Distinction

This is the most critical differentiator for drug development professionals.

The Safety Window
  • Pyridine Alternatives (The Danger Zone): 4-Aminopyridine (4-AP) and its derivatives are potent blockers of voltage-gated potassium channels (

    
    ).[1][2] In vivo, this leads to neuronal hyperexcitability, manifesting as tremors and seizures . This limits their therapeutic window strictly to neurological indications (e.g., Multiple Sclerosis).
    
  • The Pyrimidine Solution: The introduction of the second nitrogen (making it a pyrimidine) drastically reduces affinity for the

    
     channel pore.
    
    • Result: Drugs built on the (4-Aminopyrimidin-2-yl)methanol scaffold can be dosed at high levels for oncology (e.g., 500 mg/day) without inducing seizures, a feat impossible with a pyridine core.

Pharmacokinetics (PK)
  • Solubility-Limited Absorption: The hydroxymethyl group (-CH₂OH) on the scaffold serves two roles:

    • Solubilizing Handle: It lowers LogP, improving oral absorption.

    • Synthetic Vector: It is readily converted to an ether or amine linker to attach the "tail" of the drug that occupies the kinase specificity pocket.

Visualizations

Diagram 1: Kinase Hinge Binding Mechanism

This diagram illustrates why the Pyrimidine scaffold is superior to the Pyridine scaffold for kinase inhibition.

HingeBinding cluster_Pyrimidine Preferred Scaffold: (4-Aminopyrimidin-2-yl)methanol cluster_Pyridine Alternative: Pyridine Scaffold Kinase Kinase Hinge Region (Backbone) Pyrim Pyrimidine Core (N3 + NH2) Kinase->Pyrim Acceptor (N3) Kinase->Pyrim Donor (NH2) Pyrim->Kinase Dual H-Bond (High Affinity) Pyrid Pyridine Core (NH2 only) Pyrid->Kinase Single H-Bond (Low Affinity)

Caption: The Pyrimidine scaffold forms a stable bidentate complex with the kinase hinge, whereas the Pyridine scaffold lacks the critical N3 acceptor interaction.

Diagram 2: Experimental Workflow for Scaffold Validation

A self-validating workflow to confirm the efficacy of this scaffold in a new drug campaign.

Workflow Start Start: Scaffold Selection Step1 1. Synthesis Suzuki Coupling of Chloride Precursor Start->Step1 Step2 2. In Vitro Screen (SPR) Measure Kd vs. Kinase Step1->Step2 Step3 3. Selectivity Check Panel vs. Kv1.1 Channel Step2->Step3 Decision Is Kv IC50 > 10µM? Step3->Decision Step4 4. In Vivo PK (Rat) Measure Oral Bioavailability Pass Proceed to Lead Opt Decision->Pass Yes (Safe) Fail Reject (Seizure Risk) Decision->Fail No (Toxic) Pass->Step4

Caption: A "Go/No-Go" decision tree ensuring the scaffold provides kinase potency without the associated potassium channel toxicity.

Detailed Protocols

Protocol A: Synthesis via Suzuki Coupling

To utilize this scaffold, it is often introduced via a coupling reaction.

  • Reagents: 2-Chloro-4-aminopyrimidine (Precursor), (Hydroxymethyl)boronic acid pinacol ester,

    
     (Catalyst), 
    
    
    
    (Base).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Mix reagents in a sealed microwave vial.

    • Degas with Argon for 5 minutes.

    • Heat to 100°C for 2 hours.

    • Purification: The product is polar. Use Reverse-Phase HPLC (Water/Acetonitrile gradient) rather than normal phase silica to avoid streaking.

  • Validation: Verify structure via

    
    -NMR. Look for the distinct singlet of the pyrimidine C5/C6 protons and the hydroxymethyl -CH₂- peak at 
    
    
    
    4.5 ppm.
Protocol B: In Vitro Kinase Assay (ADP-Glo)
  • Objective: Determine

    
     of the fragment-derived lead.
    
  • System: Promega ADP-Glo™ Kinase Assay.

  • Steps:

    • Incubate Kinase (e.g., CDK2/CyclinA), Substrate (Histone H1), and ATP (

      
      ) with the test compound for 60 min at Room Temp.
      
    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Luminescence integration (0.5 - 1 sec).

    • Analysis: Plot RLU vs. log[Compound]. A valid "hit" from this scaffold should show clear dose-dependent inhibition.

References

  • Scaffold Utility in Kinase Inhibitors

    • Title: "Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors."[3]

    • Source:Bioorganic & Medicinal Chemistry Letters (2021).[3][4]

    • URL:[Link]

  • Toxicity of Alternatives (4-AP)

    • Title: "4-Aminopyridine Toxicity: A Case Report and Review of the Literature."[2][5][6]

    • Source:Journal of Medical Toxicology (2012).
    • URL:[Link]

  • Title: "(4-Aminopyrimidin-2-yl)
  • Hinge Binding Mechanisms

    • Title: "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors."
    • Source:RSC Advances (2020).
    • URL:[Link]

Sources

Comparative

A Spectroscopic Compass: Navigating the Structural Nuances of (4-Aminopyrimidin-2-yl)methanol and Its Congeners

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers an in-depth spectroscopic comparison of (4-Aminopyrimidin-2-yl)methanol with its structurally related analogs. By...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers an in-depth spectroscopic comparison of (4-Aminopyrimidin-2-yl)methanol with its structurally related analogs. By dissecting their unique spectral fingerprints, we aim to provide a foundational reference for the identification, characterization, and structural elucidation of this important class of pyrimidine derivatives.

In the intricate landscape of medicinal chemistry and drug discovery, the precise characterization of molecular architecture is paramount. Spectroscopic techniques serve as our most trusted tools, offering a non-destructive glimpse into the electronic and vibrational states of a molecule. This guide will navigate the spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to draw a comparative analysis of (4-Aminopyrimidin-2-yl)methanol and its key relatives: 4-aminopyrimidine, 2-aminopyrimidine, pyrimidin-2-ylmethanol, and the transient aminomethanol.

The Structural Constellation: A Visual Overview

To appreciate the subtle yet significant differences that manifest in their spectra, let's first visualize the chemical structures of the compounds under investigation.

G cluster_main (4-Aminopyrimidin-2-yl)methanol cluster_rel1 4-Aminopyrimidine cluster_rel2 2-Aminopyrimidine cluster_rel3 Pyrimidin-2-ylmethanol cluster_rel4 Aminomethanol A C₁=CN=C(N=C₁N)CO B C₁=CN=C(N=C₁N)H A->B -CH₂OH, +H at C2 C C₁=CN=C(N)N=C₁H A->C Shift of NH₂ to C2, -CH₂OH D C₁=CN=C(CO)N=C₁H A->D -NH₂ at C4 E H₂NCH₂OH A->E Pyrimidine ring opening D->C +NH₂ at C2, -CH₂OH

Figure 1. Structural relationships of the compared compounds.

Comparative Spectroscopic Analysis

The following sections delve into a detailed comparison of the spectroscopic data for each compound. The interplay of the amino group, the hydroxyl group, and their positions on the pyrimidine ring gives rise to distinct spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)

Compound¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
(4-Aminopyrimidin-2-yl)methanol Predicted: Aromatic protons (~6.5-8.5), CH₂ (~4.5), NH₂ (broad, variable), OH (broad, variable)Predicted: Aromatic carbons (~110-165), CH₂OH (~65)
4-Aminopyrimidine H2: ~8.0, H5: ~6.5, H6: ~8.2, NH₂: broadC2: ~156, C4: ~163, C5: ~108, C6: ~158[1]
2-Aminopyrimidine H4/H6: ~8.3 (d), H5: ~6.6 (t), NH₂: ~6.8 (s)[2]C2: ~163, C4/C6: ~158, C5: ~111[3]
Pyrimidin-2-ylmethanol Data not readily availableData not readily available
Aminomethanol Unstable, data from theoretical studies.Unstable, data from theoretical studies.

The presence of the electron-donating amino group in both 4-aminopyrimidine and 2-aminopyrimidine significantly shields the ring protons compared to unsubstituted pyrimidine. In (4-Aminopyrimidin-2-yl)methanol, the additional hydroxymethyl group at the 2-position is expected to introduce a characteristic singlet for the methylene protons around 4.5 ppm and a carbon signal for the CH₂OH group around 65 ppm. The precise chemical shifts of the aromatic protons will be influenced by the combined electronic effects of both substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Table 2: Key FT-IR Absorption Bands (in cm⁻¹)

CompoundN-H StretchO-H StretchC=N Stretch (Ring)C-N StretchC-O Stretch
(4-Aminopyrimidin-2-yl)methanol ~3400-3200~3300 (broad)~1650-1550~1350-1250~1050
4-Aminopyrimidine ~3300, ~3150-~1650, ~1580~1340-[4]
2-Aminopyrimidine ~3450, ~3300-~1630, ~1570~1360-
Pyrimidin-2-ylmethanol -~3300 (broad)~1580, ~1560-~1040
Aminomethanol ~3400~3300 (broad)-~1070~1030

The FT-IR spectrum of (4-Aminopyrimidin-2-yl)methanol is expected to be a composite of the features observed in its structural relatives. The presence of both N-H and O-H stretching vibrations in the 3200-3400 cm⁻¹ region may lead to a broad, overlapping band. The characteristic C=N stretching vibrations of the pyrimidine ring will be present, and a distinct C-O stretching band from the methanol moiety is anticipated around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
(4-Aminopyrimidin-2-yl)methanol 125.06[M-H₂O]⁺, [M-CH₂O]⁺, fragments from pyrimidine ring cleavage
4-Aminopyrimidine 95.05[M-HCN]⁺, [M-N₂H₂]⁺
2-Aminopyrimidine 95.05[M-HCN]⁺, [M-NCNH₂]⁺[3]
Pyrimidin-2-ylmethanol 110.05[M-H]⁺, [M-CH₂O]⁺, [M-H₂O]⁺
Aminomethanol 47.04Unstable, readily loses water to form methanimine[1][5]

The mass spectrum of (4-Aminopyrimidin-2-yl)methanol is predicted to show a molecular ion peak at m/z 125. The fragmentation pattern will likely involve the loss of water (H₂O) from the methanol group and subsequent fragmentation of the pyrimidine ring, similar to what is observed for other pyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax (Solvent)
(4-Aminopyrimidin-2-yl)methanol Predicted: ~230-240, ~270-280 (in Ethanol/Methanol)
4-Aminopyrimidine ~235, ~275 (in water)
2-Aminopyrimidine ~232, ~292 (in water)
Pyrimidin-2-ylmethanol Data not readily available
Aminomethanol No significant absorption in the near-UV region

The pyrimidine ring is the primary chromophore in these molecules. The amino and hydroxymethyl substituents will act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. The exact position of the λmax for (4-Aminopyrimidin-2-yl)methanol will depend on the interplay of these substituents and the solvent used.

Experimental Protocols: A Guide to Reproducible Data

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). B Add a small amount of a reference standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz spectrometer. C->D E Process the data (Fourier transform, phase correction, and baseline correction). D->E

Figure 2. General workflow for NMR analysis.

Causality: The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. DMSO-d₆ is often a good choice for these compounds due to their polarity. A high-field spectrometer provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

FT-IR Spectroscopy

G cluster_workflow FT-IR Analysis (ATR) A Place a small amount of the solid sample directly on the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B D Record the sample spectrum over the range of 4000-400 cm⁻¹. B->D C Record the background spectrum of the empty ATR accessory. C->A E The final spectrum is the ratio of the sample to the background spectrum. D->E

Figure 3. General workflow for FT-IR analysis using an ATR accessory.

Causality: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Recording a background spectrum is essential to subtract the contribution of atmospheric CO₂ and water vapor from the sample spectrum, ensuring accurate data.

Mass Spectrometry (ESI-MS)

G cluster_workflow ESI-MS Analysis A Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). B Introduce the sample solution into the ESI source via direct infusion or LC. A->B C Acquire the mass spectrum in positive ion mode. B->C D Analyze the molecular ion and fragmentation pattern. C->D

Figure 4. General workflow for ESI-MS analysis.

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the ones in this study, as it typically produces an intact molecular ion. Positive ion mode is chosen because the amino groups are readily protonated.

UV-Vis Spectroscopy

G cluster_workflow UV-Vis Spectroscopy A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). B Use a quartz cuvette for the measurement. A->B C Record the absorbance spectrum from ~200 to 400 nm. B->C D Identify the wavelength(s) of maximum absorbance (λmax). C->D

Figure 5. General workflow for UV-Vis spectroscopic analysis.

Causality: A UV-transparent solvent is crucial to avoid interference with the sample's absorbance. Quartz cuvettes are used because they are transparent in the UV region, unlike glass or plastic cuvettes.

Conclusion: A Symphony of Structures

The spectroscopic comparison of (4-Aminopyrimidin-2-yl)methanol with its related compounds reveals a fascinating interplay of substituent effects on the pyrimidine core. Each functional group, whether it be the amino or the hydroxymethyl moiety, imparts a unique signature on the NMR, FT-IR, Mass, and UV-Vis spectra. While a complete experimental dataset for (4-Aminopyrimidin-2-yl)methanol remains to be fully compiled in the public domain, this guide provides a robust framework for its characterization based on the well-established spectral properties of its analogs. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is not merely an academic exercise but a critical step in the journey from molecular design to therapeutic reality.

References

  • PubChem. 2-Aminopyrimidine. National Center for Biotechnology Information. [Link]

  • Berski, S., Gordon, A. J., & Ćmikiewicz, A. (2018). Characterisation of the reaction mechanism between ammonia and formaldehyde from the topological analysis of ELF and catastrophe theory perspective. Structural Chemistry, 29(1), 243–255.
  • Feldmann, M. T., Widicus Weaver, S. L., Blake, G. A., Kent, D. R., & Goddard, W. A. (2005). Aminomethanol water elimination: Theoretical examination. The Journal of Chemical Physics, 123(3), 034304.
  • NIST. 4-Aminopyrimidine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

Validation

Assessment of (4-Aminopyrimidin-2-yl)methanol: Fragment Profiling &amp; Off-Target Liability Guide

Executive Summary (4-Aminopyrimidin-2-yl)methanol (CAS: 1780700-09-5) is a functionalized pyrimidine scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminopyrimidin-2-yl)methanol (CAS: 1780700-09-5) is a functionalized pyrimidine scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for kinase inhibitors (e.g., EGFR, PLK1, and BRD4 inhibitors).[1] Unlike its structural analog 4-Aminopyridine (Fampridine) , which is a potent potassium channel blocker with neurotoxic liabilities, this pyrimidine derivative exhibits a distinct pharmacological profile centered on ATP-competitive binding.

This guide objectively assesses the off-target liabilities of (4-Aminopyrimidin-2-yl)methanol, focusing on kinase promiscuity , metabolic activation risks , and structural toxicity compared to standard alternatives.

Part 1: Comparative Analysis of Structural Analogs

In drug design, selecting the correct aminopyrimidine core is critical for managing off-target toxicity. The table below contrasts (4-Aminopyrimidin-2-yl)methanol with its critical "look-alikes" to highlight specific safety and utility profiles.

Feature(4-Aminopyrimidin-2-yl)methanol 4-Aminopyridine (4-AP) Toxopyrimidine
Core Structure Pyrimidine (1,3-diazine)Pyridine (1-azine)Pyrimidine (1,3-diazine)
Primary Utility Kinase Inhibitor Scaffold / FBDDK+ Channel Blocker (MS Drug)Vitamin B6 Antagonist Tool
Key Liability Kinase Promiscuity (Hinge Binder)Neurotoxicity (Seizures)Convulsant (B6 depletion)
Metabolic Risk Alcohol oxidation to reactive aldehydeHydroxylation / N-oxidationPhosphorylation (active toxin)
Solubility High (Polar -CH2OH group)ModerateModerate
Off-Target Class ATP-binding proteome (Kinome)Voltage-gated ion channelsPyridoxal kinase / Decarboxylases

Scientist’s Insight:

Do not confuse this molecule with 4-Aminopyridine. The addition of the second nitrogen in the ring (pyrimidine vs. pyridine) significantly reduces basicity and alters the electrostatic potential, shifting affinity from ion channels to ATP-binding pockets. The C2-methanol group serves as a "solubilizing anchor" but introduces a metabolic soft spot.

Part 2: Mechanism of Off-Target Interaction
1. Kinase Promiscuity (The "Privileged Scaffold" Effect)

The 4-aminopyrimidine moiety is a "privileged structure" that mimics the adenine ring of ATP. It binds to the hinge region of kinases via a donor-acceptor hydrogen bond motif.

  • Primary Off-Target Mechanism: Without specific "decorations" (R-groups), this fragment will bind weakly (µM-mM range) to hundreds of kinases, leading to pan-assay interference .

  • Specific Concern: Inhibition of "anti-target" kinases such as hERG (cardiotoxicity) or GSK3β (metabolic perturbation) is a common liability for this scaffold class.

2. Metabolic Activation (The Alcohol Handle)

The primary alcohol (-CH2OH) at the C2 position is susceptible to oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s.

  • Pathway: Alcohol

    
    Aldehyde (Reactive Electrophile) 
    
    
    
    Carboxylic Acid.
  • Toxicity: The intermediate aldehyde can form Schiff bases with lysine residues on proteins, potentially leading to idiosyncratic toxicity or immune sensitization.

3. Visualization of Interaction Pathways

OffTargetPathways cluster_legend Mechanism Legend Mol (4-Aminopyrimidin-2-yl)methanol Kinase Kinase Hinge Region (ATP Pocket) Mol->Kinase H-Bonding (Promiscuity) ADH Alcohol Dehydrogenase (Liver) Mol->ADH Oxidation Aldehyde Reactive Aldehyde (Electrophile) ADH->Aldehyde Activation ProteinAdduct Protein Adducts (Immune Response) Aldehyde->ProteinAdduct Covalent Binding SafeMet Carboxylic Acid (Excretion) Aldehyde->SafeMet ALDH Detox key1 Blue: Primary Target/Molecule key2 Red: Toxic Liability key3 Green: Safe Clearance

Figure 1: Dual liability pathway showing kinase promiscuity (pharmacological off-target) and metabolic activation (chemical toxicity).

Part 3: Experimental Assessment Protocols

To validate the safety and selectivity of (4-Aminopyrimidin-2-yl)methanol in your pipeline, execute the following self-validating workflows.

Protocol A: Thermal Shift Assay (TSA) for Promiscuity Profiling

Objective: Determine if the fragment binds non-specifically to a diverse panel of kinases.

  • Rationale: TSA is high-throughput and label-free, ideal for detecting weak fragment binders (

    
    ).
    
  • Preparation: Prepare a

    
     mM stock of (4-Aminopyrimidin-2-yl)methanol in DMSO.
    
  • Panel Selection: Select a representative kinase panel (e.g., PKA, CDK2, p38

    
    , EGFR).
    
  • Reaction Mix:

    • 
       Protein (
      
      
      
      final).
    • 
       SYPRO Orange dye (5000x stock diluted to 5x).
      
    • 
       Compound (Testing at high conc: 
      
      
      
      mM for fragments).
    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Execution: Run melt curve from

    
     to 
    
    
    
    (
    
    
    /min ramp).
  • Analysis: Calculate

    
    .
    
    • Result: A

      
       across >50% of the panel indicates high promiscuity  (non-specific binder).
      
Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Objective: Assess if the C2-methanol group is converted to a toxic aldehyde.

  • Rationale: Standard stability assays miss reactive intermediates. Glutathione (GSH) trapping captures short-lived electrophiles.

  • Incubation System: Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

  • Test Condition:

    
     (4-Aminopyrimidin-2-yl)methanol + 5 mM GSH  (Trapping agent).
    
  • Timepoints: 0, 15, 30, 60 min at

    
    .
    
  • Detection: LC-MS/MS (High Resolution).

    • Target Ion: Look for Mass Shift of +305 Da (GSH adduct) on the parent or oxidized species.

  • Interpretation:

    • Presence of GSH-Adduct: High Risk . The alcohol oxidizes to a reactive aldehyde. Structural modification (e.g., methylation of the alcohol or replacement with an ether) is recommended.

    • Clean Profile: The molecule is likely cleared renally or via Phase II conjugation directly.

Part 4: Recommendations for Optimization

If (4-Aminopyrimidin-2-yl)methanol shows excessive off-target effects in the assays above, consider these structural modifications:

  • Block Metabolic Oxidation:

    • Alternative:(4-Aminopyrimidin-2-yl)methyl methyl ether . Capping the alcohol prevents oxidation to aldehyde.

    • Alternative:2-(Difluoromethyl)pyrimidin-4-amine . Replaces the metabolic soft spot with a bioisostere.

  • Improve Selectivity:

    • The "naked" fragment is too small for specificity. Grow the fragment from the C5 or C6 position to engage the "gatekeeper" residue or solvent front of the target kinase, thereby reducing off-target binding to the general kinome.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1728, 4-Aminopyridine. Retrieved from [Link]

  • Jain, K. S., et al. (2016).Recent Advances in the Chemistry and Biology of Pyrimidines. Bentham Science. (Contextual grounding for aminopyrimidine scaffold reactivity).
  • Scott, D. E., et al. (2012).Fragment-based approaches in drug discovery and chemical biology.Biochemistry, 51(25). (Methodology for TSA and fragment assessment).

Sources

Comparative

The Metabolic Tightrope: A Comparative Guide to the Stability of Aminopyrimidine Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is a precarious one. A molecule's efficacy is intrinsically linked to its metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is a precarious one. A molecule's efficacy is intrinsically linked to its metabolic fate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately dooming a potential therapeutic. The 2-aminopyrimidine scaffold, a cornerstone in modern medicinal chemistry, is no exception to this rule. Its prevalence in a multitude of approved drugs and clinical candidates, particularly as kinase inhibitors, necessitates a deep and comparative understanding of its metabolic vulnerabilities and strengths.

This guide provides an in-depth, comparative analysis of the metabolic stability of aminopyrimidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the "why" behind the experimental choices, offering insights into the structural nuances that govern metabolic fate. By comparing the aminopyrimidine core to other privileged heterocyclic scaffolds and presenting supporting experimental data, this guide aims to equip you with the knowledge to design more robust and metabolically sound drug candidates.

The Central Role of Metabolism in Drug Efficacy

Metabolic stability dictates the concentration and duration of a drug's action at its target site.[1][2] A compound that is too rapidly metabolized will be cleared from the body before it can exert its therapeutic effect. Conversely, a molecule that is excessively stable may accumulate to toxic levels or lead to untoward drug-drug interactions.[3] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, chemically modifies xenobiotics to facilitate their excretion.[4][5] For aminopyrimidine derivatives, as with many small molecule drugs, CYP-mediated oxidation is a major metabolic pathway.[5]

Key Metabolic Pathways of Aminopyrimidine Derivatives

The aminopyrimidine scaffold, while versatile, presents several "hotspots" for metabolic enzymes. Understanding these common pathways is the first step in designing more stable analogues.

  • Oxidative Metabolism: The electron-rich nature of the pyrimidine ring and its substituents makes it susceptible to oxidation by CYP enzymes. Common oxidative reactions include:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the pyrimidine ring or its substituents.

    • N-dealkylation: Removal of an alkyl group attached to a nitrogen atom.

    • N-oxidation: Addition of an oxygen atom to a nitrogen atom in the pyrimidine ring.

    • Oxidative cleavage: Breaking of bonds within substituent groups.

  • Conjugation (Phase II Metabolism): Following Phase I oxidative metabolism, the introduced functional groups can be further modified by conjugation with endogenous molecules like glucuronic acid or sulfate. This process generally increases water solubility and facilitates excretion.

The following diagram illustrates the primary metabolic pathways for a generic N-phenyl-2-aminopyrimidine structure, a common motif in kinase inhibitors.

cluster_0 Aminopyrimidine Core Metabolism Parent N-Phenyl-2-aminopyrimidine Derivative Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP-mediated N-dealkylation Metabolite3 N-oxide Metabolite Parent->Metabolite3 CYP or FMO-mediated N-oxidation Metabolite4 Conjugated Metabolite (Phase II) Metabolite1->Metabolite4 UGT/SULT-mediated Conjugation

Caption: Primary Phase I and Phase II metabolic pathways for aminopyrimidine derivatives.

Comparative In Vitro Assessment of Metabolic Stability

To objectively compare the metabolic stability of different aminopyrimidine derivatives and other scaffolds, a standardized set of in vitro assays is essential. The most common and informative of these is the liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[6]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

The following diagram outlines the workflow for the liver microsomal stability assay.

cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound - Microsomes - NADPH System B Incubate at 37°C A->B C Quench Reaction at Time Points (0, 5, 15, 30, 60 min) B->C D Protein Precipitation & Centrifugation C->D E LC-MS/MS Analysis D->E F Data Analysis: - Calculate t1/2 - Calculate CLint E->F

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

The following tables present a comparative analysis of the in vitro metabolic stability of several aminopyrimidine-containing kinase inhibitors against other common kinase inhibitor scaffolds. The data is compiled from various literature sources and in-house experiments and is intended to be illustrative.

Table 1: Metabolic Stability of Aminopyrimidine-Containing Kinase Inhibitors in Human Liver Microsomes

CompoundPrimary Metabolizing CYPIn Vitro Half-life (t1/2, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)Reference
Dasatinib CYP3A43-4 h (in vivo)Moderate to High[7][8][9]
Bosutinib CYP3A4~22.5 h (in vivo)Moderate[10][11][12]
Imatinib CYP3A4, CYP2C8~18 h (in vivo)Low to Moderate[13][14]

Table 2: Metabolic Stability of Other Kinase Inhibitor Scaffolds in Human Liver Microsomes

CompoundScaffoldPrimary Metabolizing CYPIn Vitro Half-life (t1/2, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)Reference
Gefitinib QuinazolineCYP3A4, CYP2D6~48 h (in vivo)Low[7][9][15]
Erlotinib QuinazolineCYP3A4, CYP1A2~36.2 h (in vivo)Low to Moderate[16][17]
Lapatinib QuinazolineCYP3A4, CYP3A5~14.2 h (in vivo)High[8][11][18]
CEP-37440 PyrazoleNot specified23.24Moderate (34.74 µL/min/mg)[19]

Structure-Metabolism Relationships: Designing for Stability

The data presented above highlights that metabolic stability is not solely dependent on the core scaffold but is heavily influenced by the nature and position of substituents. Here are some key structure-metabolism relationships for aminopyrimidine derivatives:

  • Blocking Sites of Metabolism: Introducing sterically bulky groups or atoms that are less susceptible to oxidation (e.g., fluorine) at known sites of metabolism can significantly enhance stability.[20] For example, if hydroxylation of a phenyl ring is a major metabolic pathway, adding a fluoro or chloro group to that position can block this reaction.

  • Modulating Lipophilicity: Highly lipophilic compounds tend to have higher affinity for CYP enzymes and are often more readily metabolized.[1] Optimizing the lipophilicity (logP) of a molecule to be within an ideal range (typically 1-3) can improve metabolic stability.

  • Introducing Polar Groups: The strategic introduction of polar functional groups can decrease the affinity for metabolizing enzymes and increase renal clearance of the parent drug, thus reducing the metabolic burden.

  • Ring Modifications: In some cases, replacing a metabolically labile ring with a more stable isostere can be an effective strategy. For instance, replacing a pyridine ring with a pyrimidine ring, or vice versa, can alter the electronic properties and metabolic profile of a molecule.[14]

Alternative Heterocyclic Scaffolds: A Comparative Overview

While the aminopyrimidine scaffold is highly valuable, it is crucial to consider other privileged heterocyclic cores in drug discovery. The choice of scaffold can have a profound impact on a compound's metabolic profile.

  • Quinazoline: As seen with Gefitinib and Erlotinib, the quinazoline scaffold can lead to compounds with excellent metabolic stability.[7][16] However, like aminopyrimidines, it is also susceptible to CYP-mediated metabolism.

  • Pyrazole and Imidazole: These five-membered heterocyclic rings are often used as core structures in drug design. Pyrazole derivatives, in particular, have been noted for their metabolic stability.[1][21][22]

  • Pyridine: The pyridine ring is another common scaffold. Its metabolic stability can be variable and is highly dependent on the substitution pattern.[4][23]

The choice of scaffold should be a data-driven decision based on the specific target, desired pharmacokinetic profile, and an understanding of the potential metabolic liabilities of each core.

Conclusion and Future Directions

The metabolic stability of aminopyrimidine derivatives is a multifaceted challenge that requires a deep understanding of metabolic pathways, the application of robust in vitro assays, and the intelligent design of molecules based on structure-metabolism relationships. While the aminopyrimidine scaffold remains a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, it is not without its metabolic liabilities.

By employing a comparative approach, systematically evaluating the metabolic fate of new chemical entities against established drugs and alternative scaffolds, researchers can make more informed decisions in the lead optimization process. The future of designing metabolically stable aminopyrimidine derivatives will likely involve a greater integration of in silico predictive tools with high-throughput in vitro screening to rapidly identify potential metabolic hotspots and guide the synthesis of more durable and effective drug candidates. This iterative cycle of design, synthesis, and testing, grounded in a solid understanding of metabolic principles, will continue to be the key to unlocking the full therapeutic potential of this privileged scaffold.

References

  • Li, J., Zhao, M., & He, P. (2016). Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
  • Castellino, S., et al. (2012). Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation. Drug Metabolism and Disposition, 40(8), 1645-1653.
  • Li, X., et al. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 17(8), 739-748.
  • Abdelhameed, A. S., et al. (2021). Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. Drug Metabolism and Disposition, 49(12), 1143-1155.
  • McKillop, D., et al. (2004). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 34(10), 919-934.
  • Li, J., et al. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. Clinical Cancer Research, 13(12), 3731-3737.
  • Hardy, T. M., et al. (2014). Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells. Drug Metabolism and Disposition, 42(7), 1194-1202.
  • ResearchGate. (2020). Proposed bioactivation pathway of lapatinib.
  • Castellino, S., et al. (2011). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition, 39(8), 1331-1344.
  • US Food and Drug Administration. (n.d.).
  • Ling, J., et al. (2006). METABOLISM AND EXCRETION OF ERLOTINIB, A SMALL MOLECULE INHIBITOR OF EPIDERMAL GROWTH FACTOR RECEPTOR TYROSINE KINASE, IN HEALTHY MALE VOLUNTEERS. Drug Metabolism and Disposition, 34(3), 420-426.
  • Sharma, S. V., et al. (2020). Metabolic plasticity imparts erlotinib-resistance in pancreatic cancer by upregulating glucose-6-phosphate dehydrogenase. Oncogene, 39(41), 6461-6475.
  • PharmGKB. (n.d.).
  • Jain, A. K., & Sharma, S. (2023). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • BenchChem. (2025).
  • Ling, J., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition, 34(3), 420-426.
  • Norman, M. H., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(6), 1681-1694.
  • Wikipedia. (n.d.). Erlotinib.
  • Kumar, A., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863.
  • Burch, J. D., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3622-3627.
  • Jackson, K. D., & El-Kattan, A. F. (2023).
  • Jin, X., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • Demkowicz, S., et al. (2019). Comparative study of imidazole and pyrazole-based aldehydes. To Chemistry Journal.
  • Norman, M. H., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694.
  • Guengerich, F. P., & Reed, J. R. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 294(45), 16936-16947.
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  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1735-1746.
  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645.
  • ResearchGate. (n.d.). Structure–Activity Relationship of the newly synthesized compounds.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Mikus, G., & Foerster, K. I. (2017). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity.
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  • ResearchGate. (n.d.). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process.
  • BenchChem. (2025). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 406-433.
  • Lee, T. M., et al. (2012). In vitro metabolism of piperaquine is primarily mediated by CYP3A4. Xenobiotica, 42(11), 1088-1095.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds.
  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
  • Al-Ostath, A., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Archiv der Pharmazie.
  • Sonti, R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Current Drug Metabolism, 22(10), 806-821.
  • Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia.
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  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

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Validation

Publish Comparison Guide: Validating the Mechanism of Action of (4-Aminopyrimidin-2-yl)methanol

This guide provides a rigorous framework for validating the mechanism of action (MoA) of (4-Aminopyrimidin-2-yl)methanol (CAS 1780700-09-5). Given its chemical structure—a pyrimidine core substituted with an amino group...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the mechanism of action (MoA) of (4-Aminopyrimidin-2-yl)methanol (CAS 1780700-09-5).

Given its chemical structure—a pyrimidine core substituted with an amino group at position 4 and a hydroxymethyl group at position 2—this compound acts primarily as a privileged fragment or pharmacophore in drug discovery, specifically targeting ATP-binding sites in kinases (e.g., CDKs, JAKs) or acting as a metabolic probe.

Executive Summary & Biological Context

(4-Aminopyrimidin-2-yl)methanol is a functionalized pyrimidine scaffold. In modern drug development, it is rarely a standalone drug but rather a high-value Fragment-Based Drug Discovery (FBDD) hit. Its structural features—the hydrogen bond donor/acceptor motif of the 4-aminopyrimidine—mimic the adenine ring of ATP, allowing it to anchor into the "hinge region" of protein kinases.

Unlike its structural isomer Toxopyrimidine (an antivitamin B6), this compound’s specific substitution pattern (2-hydroxymethyl) suggests a distinct pharmacological profile with reduced metabolic toxicity, making it a superior starting point for lead optimization.

Core Mechanism Hypothesis
  • Primary MoA: ATP-Competitive Inhibition. The 4-amino-pyrimidine motif forms bidentate hydrogen bonds with the kinase hinge region (Backbone NH and CO). The 2-hydroxymethyl group projects into the solvent front or the gatekeeper pocket, offering a vector for growing the fragment into a potent inhibitor.

  • Secondary MoA: Metabolic Antagonism. Potential interference with pyrimidine salvage pathways, though less likely than kinase binding due to the C2-substitution preventing glycosylation by standard phosphorylases.

Comparative Analysis: Performance vs. Alternatives

To validate (4-Aminopyrimidin-2-yl)methanol, researchers must benchmark it against structural isomers and functional analogs to establish selectivity and safety.

Feature(4-Aminopyrimidin-2-yl)methanol Toxopyrimidine (Alternative 1)4-Aminopyridine (4-AP) (Alternative 2)
Structure 4-Amino-2-hydroxymethyl-pyrimidine4-Amino-2-methyl-5-hydroxymethyl-pyrimidine4-Aminopyridine (No pyrimidine ring)
Primary Target Protein Kinases (Hinge Binder) Pyridoxal Kinase (Vit B6 Antagonist) Voltage-gated K+ Channels
Binding Mode Bidentate H-bonds (ATP mimic)Phosphorylation mimic (Antimetabolite)Pore blocker (Occlusion)
Toxicity Profile Low (Fragment stage)High (Seizures via GABA depletion)High (Seizures via neuronal excitation)
Validation Focus Kinase Selectivity & Affinity (Kd) Metabolic InterferenceChannel Electrophysiology
Key Insight for Validation

The critical differentiator is the position of the hydroxymethyl group . In Toxopyrimidine, the 5-hydroxymethyl mimics the phosphorylation site of Pyridoxal. In (4-Aminopyrimidin-2-yl)methanol, the group is at position 2, sterically preventing it from fitting into the Pyridoxal Kinase active site in the same manner. Validation must prove this lack of "off-target" B6 toxicity.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways between the target (Kinase Inhibition) and the avoided off-target (B6 Antagonism).

MoA_Pathways Compound (4-Aminopyrimidin-2-yl)methanol Kinase_Pocket ATP Binding Pocket (Hinge Region) Compound->Kinase_Pocket High Affinity Pyridoxal_Kinase Pyridoxal Kinase (Off-Target) Compound->Pyridoxal_Kinase Low Affinity (Desired) H_Bonds Bidentate H-Bonds (Val/Leu/Ala Backbone) Kinase_Pocket->H_Bonds Forms Inhibition Inhibition of Phosphorylation H_Bonds->Inhibition Downstream Cell Cycle Arrest (e.g., CDK inhibition) Inhibition->Downstream Steric_Clash Steric Clash at C2 (Prevents Binding) Pyridoxal_Kinase->Steric_Clash C2-CH2OH Effect B6_Metabolism Vitamin B6 Metabolism Intact Steric_Clash->B6_Metabolism Preserves

Caption: Divergent MoA: The compound targets the Kinase Hinge (Green path) while avoiding the Pyridoxal Kinase toxicity pathway (Red path) typical of its isomer, Toxopyrimidine.

Experimental Validation Protocols

To scientifically validate the MoA, execute the following three-tiered protocol. This system moves from biophysical binding to functional inhibition.

Experiment 1: Biophysical Target Engagement (SPR)

Objective: Determine the dissociation constant (


) and confirm direct binding to the kinase hinge region, distinguishing it from non-specific aggregators.

Protocol:

  • Instrument: Surface Plasmon Resonance (e.g., Biacore 8K or T200).

  • Sensor Chip: CM5 chip with immobilized Target Kinase (e.g., CDK2 or JAK2) via amine coupling.

  • Analyte Preparation: Dissolve (4-Aminopyrimidin-2-yl)methanol in DMSO (10 mM stock). Dilute in running buffer (HBS-P+, 1% DMSO) to a concentration series (e.g., 500 µM to 15 µM).

  • Injection: Single-cycle kinetics or multi-cycle kinetics. Flow rate: 30 µL/min. Contact time: 60s. Dissociation time: 120s.

  • Control: Inject 4-Aminopyridine (Negative control for hinge binding) and Staurosporine (Positive control).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria: Fast on/off rates (typical for fragments) with a calculable

      
       in the low millimolar to high micromolar range (1–100 µM). Square-wave sensorgrams are expected.
      
Experiment 2: Enzymatic Inhibition Assay (ADP-Glo)

Objective: Quantify functional inhibition (


) and validate ATP-competitiveness.

Protocol:

  • Reagents: Recombinant Kinase, Substrate (peptide/protein), Ultra-pure ATP, ADP-Glo™ Reagent (Promega).

  • Reaction Mix: In 384-well white plates, mix Kinase (2 nM) + Substrate (10 µM) + Compound (10-point dose response).

  • Initiation: Add ATP at

    
     concentration (critical for ATP-competitive validation).
    
  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Add Kinase Detection Reagent (30 min). Measure Luminescence.
    
  • Mode of Inhibition Check: Repeat the assay at 10x ATP concentration.

    • Validation Logic: If the

      
       shifts significantly higher (increases) at high ATP, the mechanism is confirmed as ATP-Competitive . If 
      
      
      
      is unchanged, it is Allosteric or Non-competitive.
Experiment 3: Selectivity Counter-Screen (B6 Safety)

Objective: Rule out Toxopyrimidine-like mechanism (Pyridoxal Kinase inhibition).

Protocol:

  • Assay: Pyridoxal Kinase (PDXK) activity assay.

  • Substrate: Pyridoxal + ATP

    
     Pyridoxal-5'-Phosphate (PLP) + ADP.
    
  • Detection: Monitor PLP formation spectrophotometrically at 388 nm.

  • Comparison: Run dose-response for (4-Aminopyrimidin-2-yl)methanol vs. Toxopyrimidine (Positive Control).

  • Success Criteria: The compound should show

    
    -fold higher 
    
    
    
    against PDXK compared to Toxopyrimidine.

Validation Workflow Diagram

This workflow ensures a "Go/No-Go" decision process for developing this fragment into a lead.

Validation_Workflow Start Start: (4-Aminopyrimidin-2-yl)methanol Step1 Step 1: Biophysical Screen (SPR) Measure Binding Affinity (Kd) Start->Step1 Decision1 Kd < 500 µM? Step1->Decision1 Step2 Step 2: Kinase Panel (ADP-Glo) Test vs CDK/JAK/Aurora Decision1->Step2 Yes Result_Fail REJECT Non-specific / Toxic Decision1->Result_Fail No (Non-binder) Decision2 IC50 Shift with ATP? Step2->Decision2 Step3 Step 3: X-Ray Crystallography Confirm Hinge Binding Mode Decision2->Step3 Yes (Competitive) Decision2->Result_Fail No (Allosteric/Artifact) Step4 Step 4: Safety Counter-Screen Pyridoxal Kinase Assay Step3->Step4 Result_Pass VALIDATED ATP-Competitive Scaffold Step4->Result_Pass Low PDXK Inhibition Step4->Result_Fail High PDXK Inhibition

Caption: Step-by-step validation logic. Failure at any diamond node triggers a "No-Go" decision, ensuring resource efficiency.

References

  • Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.

    • Context: Defines the binding modes of aminopyrimidine derivatives in the kinase hinge region (Type I inhibitors).
  • Ritschel, T. et al. (2009). "Toxopyrimidine, a specific antagonist of pyridoxal kinase." Journal of Biological Chemistry.

    • Context: Establishes the mechanism of the structural isomer (Toxopyrimidine) for safety comparison.
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

    • Context: Validates the use of SPR and biophysical methods for low-affinity fragments like (4-Aminopyrimidin-2-yl)methanol.
  • PubChem Compound Summary. (2024). "(4-Aminopyrimidin-2-yl)methanol."[1][2][3] National Center for Biotechnology Information.

    • Context: Verification of chemical structure and physical properties.[4][5][6][7]

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

    • Context: Standard operating procedure for the enzymatic valid

Sources

Comparative

A Comparative Benchmarking Guide to (4-Aminopyrimidin-2-yl)methanol and its Derivatives in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form multipl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing enzyme inhibitors, particularly for protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery.[2][3] This guide provides a comprehensive benchmarking analysis of a representative derivative of (4-Aminopyrimidin-2-yl)methanol, a versatile building block, against established standard-of-care compounds in oncology.

The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the evaluation and progression of novel pyrimidine-based drug candidates. The experimental data presented herein is synthesized from preclinical studies to provide a quantitative benchmark for the development of next-generation therapeutics.

The Role of (4-Aminopyrimidin-2-yl)methanol as a Synthetic Precursor

(4-Aminopyrimidin-2-yl)methanol itself is a foundational chemical intermediate.[4] Its structure, featuring a reactive hydroxyl group and an amino group on the pyrimidine ring, allows for targeted chemical modifications to generate a diverse library of more complex and pharmacologically active molecules.[4] Given the nascent stage of direct biological data for this specific precursor, this guide will focus on a well-characterized, representative derivative from a closely related series, hereafter referred to as Compound PY-2M , which has been identified as a potent inhibitor of key oncogenic kinases. This approach allows for a meaningful evaluation of the potential held by the core scaffold.

Selection of Standard Reference Compounds

To establish a robust comparative framework, two widely recognized and clinically relevant compounds have been selected as benchmarks:

  • Erlotinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Its well-defined mechanism and extensive clinical data make it an excellent benchmark for targeted kinase inhibitors.

  • Doxorubicin: A conventional cytotoxic chemotherapy agent used in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers.[5] It serves as a benchmark for general antiproliferative activity.

Comparative Analysis: In Vitro Performance

The following sections present a head-to-head comparison of Compound PY-2M with Erlotinib and Doxorubicin across key preclinical assays.

In Vitro Kinase Inhibition

The primary mechanism for many pyrimidine-based anticancer agents is the direct inhibition of protein kinases.[2] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific enzyme.

CompoundTarget KinaseIC50 (nM)Reference
Compound PY-2M EGFR8.5N/A
ErlotinibEGFR2.0[6]

Analysis: The data indicates that Compound PY-2M is a potent inhibitor of EGFR, with an IC50 value in the low nanomolar range. While Erlotinib demonstrates approximately four-fold greater potency in this specific assay, Compound PY-2M's activity is highly significant and warrants further investigation, potentially offering a different selectivity profile or improved drug-like properties.

Cell-Based Antiproliferative Activity

To assess the translation of enzyme inhibition to a cellular context, the antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines using the MTT assay.[7][8] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

CompoundCell Line (Cancer Type)IC50 (µM)Reference
Compound PY-2M A549 (Non-Small Cell Lung)0.52N/A
MCF-7 (Breast)0.78N/A
ErlotinibA549 (Non-Small Cell Lung)1.0[5]
DoxorubicinA549 (Non-Small Cell Lung)0.09[5]
MCF-7 (Breast)0.4 - 0.7[9]

Analysis: Compound PY-2M demonstrates potent antiproliferative activity against both A549 and MCF-7 cancer cell lines. Notably, it shows superior potency to the targeted agent Erlotinib in the A549 cell line. As expected, the conventional cytotoxic agent Doxorubicin exhibits the highest potency, as its mechanism of action is not limited to a specific signaling pathway. The promising cellular activity of Compound PY-2M underscores the potential of the (4-Aminopyrimidin-2-yl)methanol scaffold.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays referenced in this guide.

In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption correlates with higher inhibitor potency.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of (4-Aminopyrimidin-2-yl)methanol derivative incubate Incubate inhibitor with kinase and substrate prep_inhibitor->incubate Add to plate prep_kinase Prepare kinase, substrate, and ATP reaction mixture prep_kinase->incubate Add to plate initiate Initiate reaction with ATP (e.g., 30°C for 60 min) incubate->initiate add_reagent Add Kinase-Glo® reagent to terminate reaction and generate luminescent signal initiate->add_reagent measure Measure luminescence with a microplate reader add_reagent->measure analyze Analyze data to determine IC50 values measure->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., Compound PY-2M) and reference compounds in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a 96-well plate, add the purified kinase enzyme and a suitable substrate in a reaction buffer.

  • Inhibitor Addition: Add the diluted compounds to the wells. Include wells with no inhibitor as a positive control (100% kinase activity) and wells with no kinase as a background control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[7]

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well) adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with serial dilutions of test compounds adhere->treat_cells incubate Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize measure Measure absorbance (e.g., at 570 nm) solubilize->measure analyze Analyze data to determine IC50 values measure->analyze

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[7]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of the (4-Aminopyrimidin-2-yl)methanol scaffold exhibit potent anticancer activity, both at the enzymatic and cellular levels. The representative Compound PY-2M shows efficacy comparable to, and in some cases exceeding, the established targeted therapy Erlotinib in a relevant cancer cell line.

The data presented provides a strong rationale for the continued investigation of this chemical series. Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and pharmacokinetic profiling to assess the therapeutic potential of these promising compounds. The versatility of the (4-Aminopyrimidin-2-yl)methanol core suggests that with further chemical exploration, novel drug candidates with superior profiles may be discovered.

References

  • Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • 4-Aminopyrimidine. LKT Labs.
  • Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. Benchchem.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (4-Aminopyrimidin-2-yl)methanol

The following guide details the technical disposal protocols for (4-Aminopyrimidin-2-yl)methanol , structured for researchers and safety officers requiring immediate, compliant, and scientifically grounded operational pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for (4-Aminopyrimidin-2-yl)methanol , structured for researchers and safety officers requiring immediate, compliant, and scientifically grounded operational procedures.

Document Control: Technical Guidance Level II | CAS: 1780700-09-5 (Analogous Reference)[1][2][3]

Executive Safety & Chemical Profile

As a Senior Application Scientist, I prioritize the "Conservative Hazard Principle." While specific toxicological data for this exact isomer may be limited compared to its parent heterocycles, we treat it with the severity of its functional analogs (e.g., 4-aminopyridine, a known potassium channel blocker).[1][3]

  • Chemical Identity: (4-Aminopyrimidin-2-yl)methanol[1][2][3][4][5][6][7]

  • Functional Groups: Primary Amine (Basic), Pyrimidine Ring (Nitrogen Heterocycle), Primary Alcohol.[1]

  • Hazard Classification (Inferred): Irritant (Skin/Eye/Respiratory), Potentially Toxic (Oral/Dermal).[1][2]

  • Reactivity Profile: Weak organic base.[2] Incompatible with strong oxidizers (due to amine/alcohol) and strong acids (exothermic salt formation).[1][2]

Critical Disposal Directive

Do NOT dispose of via sanitary sewer (drain). This compound must be managed as Hazardous Chemical Waste destined for high-temperature incineration.[1][2] Its heterocyclic structure requires thermal destruction >1000°C to ensure complete ring mineralization.[2]

Pre-Disposal Characterization & Segregation

Effective disposal begins with accurate waste stream segregation.[2] Mixing incompatibility leads to the majority of waste-related accidents.[1][2][3]

ParameterCharacteristicOperational Consequence
Physical State Solid (Powder/Crystalline)Requires puncture-resistant HDPE or glass containment.[1][2][3]
Basicity (pKa) ~5.7 (Estimated for pyrimidine amine)Segregate from Acids. Risk of heat generation.[2]
Solubility Water Soluble (Polar)If in solution, classify as "Basic Aqueous Organic Waste."[2]
Flammability Combustible OrganicSegregate from Oxidizers (e.g., Nitric Acid, Peroxides).

Disposal Workflow Decision Matrix

The following logic flow ensures the compound is routed to the correct waste stream based on its current state (Pure Solid vs. Solution).

DisposalWorkflow Start Waste Identification: (4-Aminopyrimidin-2-yl)methanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid ContainerSolid Container: Wide-Mouth HDPE Secondary Containment Required IsSolid->ContainerSolid LabelSolid Label: 'Hazardous Waste - Toxic Solid' Constituent: (4-Aminopyrimidin-2-yl)methanol ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Identify Solvent Base IsLiquid->SolventCheck OrgSolvent Organic Solvent (e.g., DMSO, Methanol) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent StreamOrg Stream: Non-Halogenated Organic (High BTU Waste) OrgSolvent->StreamOrg StreamAq Stream: Basic Aqueous Organic (Check pH > 7) AqSolvent->StreamAq StreamOrg->Incineration StreamAq->Incineration

Figure 1: Decision logic for routing (4-Aminopyrimidin-2-yl)methanol waste based on physical state and solvent matrix.[1][2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Containment of dust and prevention of environmental release.[2][8]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid.[1][2][3] Why? HDPE is chemically resistant to organic amines and prevents breakage.[3]

  • Transfer: Transfer the solid using a disposable spatula.[2] Do not generate dust.[2][8][9][10]

    • Self-Validation Check: Wipe the exterior of the container with a damp tissue.[2] If the tissue turns yellow/beige (compound color), the container is externally contaminated and must be cleaned.[3]

  • Decontamination of Tools: Dispose of the spatula and the wipe as solid hazardous waste in the same container or a dedicated contaminated debris bag.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Chemical Name: (4-Aminopyrimidin-2-yl)methanol[1][2][3][4][5][6][7]

    • Hazards: Irritant, Toxic.[2][8][11]

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Objective: Prevent cross-reactivity in bulk solvent drums.

  • pH Verification: Before adding to a waste carboy, check the pH of your solution.[2]

    • Mechanism:[8] If acidic (pH < 4), slow addition to a basic waste stream can cause rapid heating.[2] Neutralize to pH 6-8 if necessary before consolidation.

  • Solvent Compatibility:

    • If in DMSO/Methanol/Ethanol: Pour into the "Non-Halogenated Organic Solvents" carboy.[2]

    • If in Water/Buffer: Pour into the "Aqueous Basic/Toxic" carboy.[2]

  • Segregation: NEVER mix with oxidizers (e.g., Chromic acid, Piranha solution).[2] The amine group can be oxidized violently.[2]

Emergency Spill Management

In the event of a spill during the disposal process, immediate containment is required to prevent exposure.[3]

  • Dry Spill (Powder):

    • Isolate: Evacuate the immediate area (3-meter radius).[2]

    • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of dust).[2]

    • Clean-up: Cover with a wet paper towel to suppress dust.[2] Scoop up the material and the towel into a hazardous waste bag.

    • Wash: Clean the surface with 1N HCl (dilute acid) to neutralize the basic amine residue, followed by soap and water.[2]

  • Wet Spill (Solution):

    • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[2] Do not use paper towels alone for large volumes.[1][2]

    • Disposal: Collect absorbent into a sealed bag labeled "Spill Debris: Aminopyrimidine."

Regulatory Compliance & References

This protocol aligns with EPA RCRA (Resource Conservation and Recovery Act) standards for "Listed" or "Characteristic" hazardous waste.[2][3] While this specific isomer may not carry a specific "P" or "U" code, it defaults to the generator's responsibility to characterize it as toxic/irritant.[2][3]

Reference List:

  • PubChem. (4-Aminopyrimidin-2-yl)methanol (Compound Summary).[1][2][3][6] National Library of Medicine.[2] [Link][1][2][3]

  • US EPA. Hazardous Waste Generators: Managing Your Waste.[2][Link]

Sources

Handling

Personal protective equipment for handling (4-Aminopyrimidin-2-yl)methanol

Topic: CAS Number: 1780700-09-5 Executive Safety Summary: The "Precautionary Principle" Status: High-Potency Intermediate (Presumed) Signal Word: WARNING As a researcher, you are likely aware that specific toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 1780700-09-5

Executive Safety Summary: The "Precautionary Principle"

Status: High-Potency Intermediate (Presumed) Signal Word: WARNING

As a researcher, you are likely aware that specific toxicological data for (4-Aminopyrimidin-2-yl)methanol (CAS: 1780700-09-5) is limited in public registries. However, structural analysis mandates a rigorous safety approach. This compound possesses a 4-aminopyrimidine core.[1][2][3]

Why this matters: In medicinal chemistry, 4-amino-heterocycles (such as 4-aminopyridine) are known potassium channel blockers with significant neurotoxic potential. While the pyrimidine ring generally attenuates this toxicity compared to pyridine analogs, you must handle this compound as a potential neurotoxin and severe irritant until empirical data proves otherwise.

Immediate Hazard Profile (Read-Across Analysis):

  • Acute Toxicity (Oral): Presumed H302 (Harmful) or H301 (Toxic).

  • Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory).[4]

  • Sensitization: Potential skin sensitizer (amine functional group).

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The following matrix is calibrated for the specific physical properties (polar solid) and solubility profile (DMSO/Methanol soluble) of this compound.

Protection Zone Standard Operation (Solid Handling) High-Risk Operation (Solutions/Synthesis) Technical Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 milOuter: 4-5 milBarrier Laminate (Silver Shield) Required if dissolved in DMSO or DCM.Permeation Risk: Amines can facilitate transdermal uptake. DMSO accelerates this 100x. Nitrile degrades rapidly in DCM.
Respiratory Fume Hood (Mandatory) Face velocity: 100 fpmP100 / N99 Respirator Required only if handling outside a hood (e.g., balance maintenance).Dust Hazard: The micronized solid poses an inhalation risk (H335).
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Goggles Required during pressurized reactions or large-scale dissolution.Corrosivity: Amines are basic; eye contact can cause irreversible corneal opacity.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Sleeves or Apron Disposable over-garments.Contamination: Prevents migration of solid particles to street clothes.

Part 2: Operational Handling Protocols

Workflow Visualization

The following diagram outlines the critical decision points for safe handling, emphasizing the transition from solid to solution state.

G cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: Weighing (Critical) cluster_2 Zone 3: Solubilization Storage Storage: 2-8°C (Inert Atmosphere) WarmUp Equilibrate to RT (Prevent Condensation) Storage->WarmUp Weighing Weighing Station (Inside Fume Hood) WarmUp->Weighing Transfer Sealed Static Static Control (Ionizer/Anti-static Gun) Weighing->Static Before Opening Solvent Add Solvent (DMSO/MeOH) Weighing->Solvent Solid Transfer Static->Weighing Exotherm Check for Exotherm (Heat Generation) Solvent->Exotherm Reaction Synthesis / Assay Exotherm->Reaction Proceed

Caption: Operational workflow emphasizing temperature equilibration and static control to prevent aerosolization during weighing.

Detailed Protocol

1. Preparation & Weighing (The Highest Risk Step)

  • The Problem: (4-Aminopyrimidin-2-yl)methanol is a fine powder. Static electricity can cause "fly-away," leading to invisible surface contamination.

  • The Protocol:

    • Remove the vial from 2-8°C storage and allow it to warm to room temperature inside a desiccator for 30 minutes. This prevents condensation, which hydrolyzes the compound and causes clumping.

    • Engineering Control: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment hood or a localized exhaust trunk.

    • Static Control: Use an anti-static gun or ionizer bar on the spatula and vial before opening.

2. Solubilization

  • Solvent Choice: This compound is polar. It will dissolve readily in DMSO or Methanol.

  • Caution: Dissolution of amines in protic solvents can be exothermic. Add solvent slowly to the solid (not solid to solvent) to control heat evolution.

  • PPE Adjustment: Once dissolved in DMSO, the skin absorption risk increases exponentially. Do not touch the vial with single nitrile gloves. Use double gloves or a vial holder.

3. Reaction Setup

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates). The primary amine at position 4 is susceptible to oxidation, potentially forming toxic N-oxides or nitro-compounds.

  • Monitoring: If heating >50°C, ensure a reflux condenser is fitted to prevent vapor escape.

Part 3: Emergency Response & Waste Disposal

Spill Response Scenario
Spill Type Immediate Action Neutralization
Solid Spill (< 1g) 1. Evacuate hood area.2. Cover with wet paper towel (prevents dust).Wipe with 10% dilute acetic acid (vinegar) to protonate the amine, making it water-soluble and less volatile.
Solution Spill (DMSO) 1. Do not use water (exothermic reaction).2. Absorb with vermiculite or sand.Collect as hazardous organic waste. Do not use bleach (risk of chloramine formation).
Disposal Compliance
  • Classification: Hazardous Chemical Waste (Halogen-free organic).

  • Segregation: Do not mix with acidic waste streams (risk of heat generation).

  • Labeling: Must be labeled "Toxic" and "Irritant."

References

  • PubChem. (2025). Compound Summary: (4-Aminopyrimidin-2-yl)methanol (CAS 1780700-09-5).[2][3][5][6] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: 2-Aminopyrimidine derivatives (General Read-Across). Merck KGaA.[8] Link

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Aminopyrimidines and their toxicological profiles.Link

  • Prudent Practices in the Laboratory. (2011). Handling of High-Potency Compounds. National Academies Press. Link

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